molecular formula C40H34N4O4 B12374278 Ddabt1

Ddabt1

Cat. No.: B12374278
M. Wt: 634.7 g/mol
InChI Key: MVXXPOXJHVKWPY-UHFFFAOYSA-N
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Description

Ddabt1 is a useful research compound. Its molecular formula is C40H34N4O4 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H34N4O4

Molecular Weight

634.7 g/mol

IUPAC Name

2-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxybenzoic acid

InChI

InChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46)

InChI Key

MVXXPOXJHVKWPY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BHUBANESWAR, India – A novel synthetic compound, designated Ddabt1, has been developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and associated inflammation. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and virology.

This compound is a synthetic ester conjugate of two well-known pharmaceutical agents: the angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug salicylic acid (SA).[1][2][3][4][5] Its formal chemical name is 2-((4′-((1,7′-Dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid . This strategic conjugation aims to create a dual-action therapeutic agent capable of managing both the viral infection and the arthritic symptoms characteristic of Chikungunya fever.

Chemical Structure and Properties

The molecular formula of this compound is C₄₀H₃₄N₄O₄, with a calculated molecular weight of 634.7 g/mol . The structure combines the complex bibenzoimidazole moiety of telmisartan with the carboxyl group of salicylic acid through an ester linkage.

PropertyValueSource
Molecular Formula C₄₀H₃₄N₄O₄
Calculated Molecular Weight 634.7 g/mol
Appearance Whitish solid
Melting Point 140 °C
Purity 96.5% (by HPLC)

Synthesis of this compound

The synthesis of this compound is a multi-step process designed to selectively form the ester bond between telmisartan and salicylic acid.

Synthesis_Workflow cluster_step1 Step 1: Protection of Salicylic Acid cluster_step2 Step 2: Esterification with Telmisartan cluster_step3 Step 3: Deprotection SA Salicylic Acid (SA) H2SO4 H₂SO₄ (reflux, 9h) SA->H2SO4 Benzyl_OH Benzyl Alcohol Benzyl_OH->H2SO4 Benzyl_Salicylate I (Benzyl Salicylate) H2SO4->Benzyl_Salicylate DCC_DCM DCC, DCM (0°C, 1h) Benzyl_Salicylate->DCC_DCM TM Telmisartan (TM) DMAP DMAP TM->DMAP Intermediate_II II DCC_DCM->Intermediate_II DMAP->Intermediate_II Methanol Methanol Intermediate_II->Methanol tert_Butanol tert-Butanol Methanol->tert_Butanol Pd_C Palladium on Carbon tert_Butanol->Pd_C H2_atm H₂ atmosphere (6h) Pd_C->H2_atm This compound This compound (III) H2_atm->this compound

Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a three-step process as outlined in the literature:

  • Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with sulfuric acid for 9 hours to yield benzyl salicylate (Product I).

  • Esterification with Telmisartan: Benzyl salicylate is then mixed with N,N′-dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour. Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this mixture and stirred under a nitrogen atmosphere to produce the intermediate product (Product II).

  • Deprotection to Yield this compound: The intermediate product is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final product, this compound (Product III).

The resulting compound is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Physicochemical and Spectral Characterization

The proposed structure of this compound was confirmed through various analytical techniques:

TechniqueKey Findings
FTIR (cm⁻¹) 3468.92 (O-H stretch), 2858.91 (C-H stretch), 1663.19 (C=O stretch), 1241.24 (C-O stretch)
¹H NMR (δ, ppm) 1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂), 3.768 (s, CH₃), 7.861 (m, Ar)
¹³C NMR (δ, ppm) 26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂), 48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar)
Mass Spectrometry (m/z) Calculated for C₄₀H₃₄N₄O₄: 634.7 g/mol ; Found: 634.5. [M - 1⁺] Calculated: 633.7 g/mol ; Found: 633.5

Antiviral and Anti-inflammatory Activity

This compound has demonstrated significant potential as a therapeutic agent against Chikungunya virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The compound exhibits a 50% inhibitory concentration (IC₅₀) of 14.53 μM and a selectivity index (SI) greater than 33.

Furthermore, in vivo experiments in rats have indicated that this compound is more effective than telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD₅₀) of 5000 mg/kg in rats.

The antiviral efficacy of this compound is thought to be partly attributed to its ability to modulate the angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may also be involved and require further investigation.

Conclusion

This compound represents a promising drug candidate for the management of Chikungunya virus infection and its associated inflammatory complications. Its rational design, combining the functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dual-action capabilities. The detailed chemical and biological characterization provided herein serves as a valuable resource for the scientific community to further explore the therapeutic potential of this novel compound.

References

Unraveling the Antiviral Mechanism of DDABT1 in Chikungunya Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDABT1, a novel synthetic ester conjugate of the angiotensin II receptor blocker telmisartan and the anti-inflammatory agent salicylic acid, has demonstrated significant inhibitory effects on Chikungunya virus (CHIKV) replication. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in vitro studies, detailed experimental protocols, and visual representations of its proposed antiviral pathways and experimental workflows. The primary mechanism appears to be the modulation of the angiotensin II receptor type 1 (AT1), interfering with the early stages of the viral life cycle. This document serves as a foundational resource for further research and development of this compound as a potential therapeutic agent against CHIKV.

Introduction to this compound

This compound is a synthetic chemical entity, an ester conjugate of telmisartan (TM) and salicylic acid (SA). It was synthesized to combine the antiviral and anti-inflammatory properties of its parent compounds to manage both the Chikungunya virus (CHIKV) infection and the arthritis it induces.[1][2][3][4] In preclinical studies, this compound has shown higher potency in inhibiting CHIKV compared to its individual components or their simple combination.[1]

Proposed Mechanism of Action in Viral Replication

The antiviral activity of this compound against Chikungunya virus is primarily attributed to its interaction with host cell factors, rather than direct action on the virus itself. The core of its mechanism is believed to be the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).

Key Mechanistic Points:

  • Interference with Early Stages of Viral Replication: Time-of-addition experiments have shown that this compound exerts its most potent antiviral effect when introduced in the early phases of CHIKV infection. Specifically, greater than 95% inhibition of the virus was observed when the compound was added up to 4 hours post-infection (hpi). This suggests that this compound interferes with crucial early events in the viral life cycle, such as viral RNA and protein synthesis.

  • Modulation of the AT1 Receptor: The proposed mechanism is linked to the ability of the telmisartan component of this compound to block the AT1 receptor. While the precise downstream effects of AT1 modulation on CHIKV replication are still under investigation, it is hypothesized that this interaction creates an intracellular environment that is less conducive to viral propagation.

  • Impact on Late Stages of Replication: Although the primary impact is on the early stages, this compound also demonstrates a significant, albeit reduced, effect on the later stages of viral replication. Even when added at 12 hours post-infection, it can abrogate the release of infectious virus particles by approximately 58%.

It is important to note that while the modulation of the AT1 receptor is a key part of its antiviral efficacy, researchers suggest that other modes of action may also be involved and warrant further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound against Chikungunya virus.

Parameter Value Cell Line Virus Strain Reference
IC50 14.53 µMVeroCHIKV-PS
CC50 > 700 µMVeroN/A
Selectivity Index (SI) > 33VeroCHIKV-PS
LD50 (in vivo) 5000 mg/kgRatsN/A
Time of Addition (Post-Infection) Inhibition of Viral Titer Reference
0 - 4 hours> 95%
12 hours~ 58%

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentration (CC50) of this compound on Vero cells.

  • Methodology:

    • Vero cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound.

    • After a specified incubation period (e.g., 24-48 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Plaque Assay for Viral Titer Determination
  • Objective: To quantify the number of infectious virus particles (Plaque Forming Units, PFU/mL) in a sample.

  • Methodology:

    • Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

    • Serial dilutions of the virus-containing supernatant are prepared.

    • The cell monolayers are infected with the viral dilutions and incubated to allow for viral adsorption.

    • After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus.

    • The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

    • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted for each dilution, and the viral titer is calculated in PFU/mL.

Time-of-Addition Experiment
  • Objective: To determine the stage of the viral replication cycle that is inhibited by this compound.

  • Methodology:

    • Vero cells are infected with CHIKV at a specific multiplicity of infection (MOI), for instance, 0.1.

    • A fixed, non-toxic concentration of this compound (e.g., 100 µM) is added to the infected cell cultures at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

    • The supernatants from all experimental conditions are harvested at a fixed endpoint (e.g., 18 hours post-infection).

    • The viral titer in each supernatant is determined using the plaque assay as described above.

    • The percentage of inhibition at each time point is calculated relative to a vehicle-treated control.

Western Blotting
  • Objective: To detect and quantify the levels of specific viral and host proteins.

  • Methodology:

    • Vero cells are infected with CHIKV and treated with this compound or a vehicle control.

    • At a specified time post-infection, the cells are harvested and lysed to extract total proteins.

    • The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., viral proteins like nsP2 or host proteins like AT1 and GAPDH as a loading control).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using imaging software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.

G cluster_virus CHIKV Life Cycle cluster_host Host Cell Entry Viral Entry Replication Viral RNA & Protein Synthesis (Early Stages) Entry->Replication Assembly Viral Assembly & Release (Late Stages) Replication->Assembly AT1 AT1 Receptor AT1->Replication Modulates This compound This compound This compound->Replication Inhibits (>95%) This compound->Assembly Inhibits (~58%) This compound->AT1 Inhibits

Caption: Proposed mechanism of this compound action on CHIKV replication.

G start Seed Vero Cells infect Infect with CHIKV (MOI 0.1) start->infect add_drug Add this compound (100 µM) at various time points (0, 2, 4, 6, 8, 10, 12 hpi) infect->add_drug harvest Harvest Supernatant at 18 hpi add_drug->harvest plaque_assay Perform Plaque Assay harvest->plaque_assay analyze Calculate Viral Titer (PFU/mL) and % Inhibition plaque_assay->analyze end Determine Time-Dependent Inhibitory Effect analyze->end

Caption: Workflow for the time-of-addition experiment.

References

A Technical Guide to the Antiviral Properties of Telmisartan-Salicylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of a novel ester conjugate of telmisartan and salicylic acid, identified as DDABT1. The document synthesizes findings from recent research, presenting quantitative data, detailed experimental methodologies, and visualizations of the proposed mechanisms and workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction

There is a pressing need for effective antiviral therapeutics, particularly for emerging and re-emerging viral diseases with no approved treatments. One such example is the Chikungunya virus (CHIKV), an alphavirus that causes fever, myalgia, and often debilitating polyarthralgia.[1][2][3][4][5] Recent research has explored the potential of conjugating existing drugs to enhance their therapeutic effects. This guide focuses on a novel conjugate of telmisartan, an angiotensin II receptor blocker, and salicylic acid, a compound with known anti-inflammatory properties. This conjugate, this compound, has demonstrated significant antiviral activity against CHIKV.

Telmisartan itself has been investigated for its antiviral potential against various viruses, including SARS-CoV-2 and Japanese Encephalitis Virus, often linked to its role in modulating the angiotensin II receptor type 1 (AT1). Salicylic acid and its derivatives have also been recognized for their antiviral effects against a range of RNA viruses. The conjugation of these two molecules aims to create a synergistic effect, combining antiviral and anti-inflammatory actions to manage both the viral infection and its associated symptoms, such as arthritis in the case of CHIKV.

Quantitative Antiviral Data

The antiviral efficacy of the telmisartan-salicylic acid conjugate this compound against Chikungunya virus has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound against Chikungunya Virus (CHIKV)

CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI = CC50/IC50)
This compound14.53> 500> 33
Telmisartan (TM)40.85> 700> 17.13
Salicylic Acid (SA)IneffectiveNot ReportedNot Applicable

Table 2: In Vivo Toxicity of this compound

CompoundAnimal ModelLD50
This compoundRats5000 mg/kg

Table 3: Effect of this compound on CHIKV Titer

TreatmentViral Titer Reduction
This compoundSignificant reduction in viral titer, viral RNA, and viral proteins.

Proposed Mechanism of Action

The antiviral action of the telmisartan-salicylic acid conjugate this compound is believed to be multi-faceted, primarily targeting the early stages of Chikungunya virus infection. The proposed mechanism involves the modulation of the angiotensin II receptor type 1 (AT1). Viral-induced inflammation is often mediated by the activation of AT1. Telmisartan, as an AT1 blocker, is thought to interfere with this pathway. The conjugation with salicylic acid appears to enhance this antiviral efficacy.

A time-of-addition experiment revealed that this compound exhibited over 95% inhibition of CHIKV infection when added up to 4 hours post-infection, indicating its significant role in interfering with the early stages of the viral life cycle. However, it also affects the later stages of infection to some extent. Further investigations are needed to fully elucidate all the modes of action of this compound.

G cluster_0 Host Cell CHIKV Chikungunya Virus (CHIKV) AT1R Angiotensin II Receptor 1 (AT1R) CHIKV->AT1R Activates ViralReplication Viral Replication CHIKV->ViralReplication Initiates Inflammation Pro-inflammatory Pathways AT1R->Inflammation Mediates This compound This compound (Telmisartan-Salicylic Acid Conjugate) This compound->AT1R Inhibits This compound->ViralReplication Inhibits Early Stages

Caption: Proposed mechanism of action of this compound against CHIKV.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the evaluation of the telmisartan-salicylic acid conjugate, this compound.

A detailed protocol for the synthesis of this compound would involve standard organic chemistry techniques for esterification. While the exact, step-by-step synthesis is proprietary to the original research, a general workflow can be inferred.

G Telmisartan Telmisartan Reaction Reaction under Inert Atmosphere Telmisartan->Reaction SalicylicAcid Salicylic Acid SalicylicAcid->Reaction Reagents Esterification Reagents (e.g., DCC/DMAP or SOCl2 then alcohol) Reagents->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

The 50% cytotoxic concentration (CC50) of this compound was determined using a standard MTT assay on Vero E6 cells.

  • Cell Seeding: Vero E6 cells were seeded in 96-well plates at a specified density and incubated overnight.

  • Compound Treatment: The cells were treated with serial dilutions of this compound and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT reagent was added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The CC50 value was calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are viable.

The 50% inhibitory concentration (IC50) of this compound against CHIKV was determined using a viral titer reduction assay.

  • Cell Infection: Vero E6 cells were infected with CHIKV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells were treated with serial dilutions of this compound.

  • Incubation: The plates were incubated for a period sufficient for viral replication (e.g., 24-48 hours).

  • Supernatant Collection: The cell culture supernatants were collected.

  • Viral Titer Quantification: The viral titer in the supernatants was determined using a plaque assay or a TCID50 assay.

  • IC50 Calculation: The IC50 value was calculated by plotting the percentage of viral inhibition against the compound concentration and determining the concentration at which 50% of viral replication is inhibited.

The anti-inflammatory effects and acute toxicity of this compound were evaluated in rat models.

  • Acute, Subacute, and Chronic Inflammation Models: Standard models such as carrageenan-induced paw edema (acute), cotton pellet-induced granuloma (subacute), and adjuvant-induced arthritis (chronic) were used. The percentage of inhibition of paw-edema volume was determined by comparing the treated groups with the control group.

  • Acute Oral Toxicity (LD50): The LD50 was determined by administering increasing doses of this compound to rats and observing them for mortality and clinical signs of toxicity over a specified period.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (CC50) Antiviral Antiviral Assay (IC50) Cytotoxicity->Antiviral Determines non-toxic concentrations TimeOfAddition Time-of-Addition Assay Antiviral->TimeOfAddition Informs mechanism of action Inflammation Anti-inflammatory Models Antiviral->Inflammation Correlates antiviral and anti-inflammatory effects Toxicity Acute Toxicity (LD50) Toxicity->Inflammation Establishes safe dosage

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The telmisartan-salicylic acid conjugate, this compound, has emerged as a promising drug candidate with potent anti-CHIKV properties and significant anti-inflammatory and anti-arthritic effects. Its high selectivity index and low in vivo toxicity further underscore its therapeutic potential. The dual action of this compound in targeting both the virus and the associated inflammation makes it a particularly attractive candidate for the treatment of diseases like Chikungunya fever.

Future research should focus on:

  • A more detailed elucidation of the molecular mechanisms underlying the antiviral activity of this compound.

  • Evaluation of the efficacy of this compound against other RNA viruses.

  • Preclinical development, including pharmacokinetic and pharmacodynamic studies, to pave the way for potential clinical trials.

The findings presented in this guide highlight the potential of drug conjugation as a strategy to develop novel and effective antiviral agents. Further experimental validation is warranted to fully explore the therapeutic utility of this compound.

References

The Role of Synthetic Conjugate DDABT1 in Modulating Angiotensin II Type 1 Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the synthetic molecule DDABT1 and its modulatory effects on the Angiotensin II Type 1 (AT1) receptor. This compound, an ester conjugate of the AT1 receptor blocker Telmisartan and Salicylic Acid, has been primarily investigated for its potential antiviral properties, with its mechanism of action partially attributed to its interaction with the AT1 receptor.[1][2][3][4][5] This document will delve into the available quantitative data, experimental methodologies used to assess its function, and the implicated signaling pathways.

Introduction to AT1 Receptor Modulation

The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a pivotal component of the renin-angiotensin system (RAS). It plays a crucial role in regulating blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling. The binding of its endogenous ligand, Angiotensin II (Ang II), triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to vasoconstriction, aldosterone secretion, and cellular growth. The modulation of the AT1 receptor is a key therapeutic strategy for managing hypertension and other cardiovascular diseases. Modulation can occur through various mechanisms, including competitive antagonism by drugs like Telmisartan, and interaction with other proteins such as ATRAP (AT1 receptor-associated protein) and β-arrestin, which are involved in receptor desensitization and internalization.

This compound: A Novel Synthetic Modulator

This compound is a synthetic ester conjugate of Telmisartan and Salicylic Acid. It has been primarily studied for its inhibitory effects on the Chikungunya virus (CHIKV). The rationale for its synthesis was to combine the AT1 receptor blocking activity of Telmisartan with the anti-inflammatory properties of Salicylic Acid. The antiviral efficacy of this compound is suggested to be, in part, due to its ability to modulate the AT1 receptor, similar to its parent compound, Telmisartan.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Parameter Value Cell Line Assay Reference
IC50 (Anti-CHIKV)14.53 μMVeroNot Specified
Selectivity Index (SI)>33VeroCC50/IC50

Table 1: In vitro antiviral activity of this compound.

Compound Concentration Effect on Viral Titer Cell Line Reference
This compound100 μMSignificant reductionVero

Table 2: Effect of this compound on Chikungunya virus titer.

Parameter Value Animal Model Assay Reference
LD505000 mg/kgRatsIn vivo toxicity

Table 3: In vivo toxicity of this compound.

Experimental Protocols

This section details the key experimental methodologies employed in the study of this compound's effect on the AT1 receptor.

Cell Culture and Virus Infection
  • Cell Line: Vero cells were utilized for the in vitro experiments.

  • Virus: The Chikungunya virus (CHIKV-PS strain) was used for infection.

  • Infection Protocol: Vero cells were infected with CHIKV at a multiplicity of infection (MOI) of 0.1. After a 90-minute adsorption period, the viral inoculum was removed, and the cells were treated with this compound.

Western Blotting for AT1 Receptor Expression
  • Objective: To determine the effect of this compound on the expression levels of the AT1 receptor.

  • Protocol:

    • Vero cells were treated with 50 μM of this compound, Salicylic Acid (SA), Telmisartan (TM), or a combination of SA and TM.

    • Cells were harvested at 18 hours post-infection.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for the AT1 receptor.

    • GAPDH was used as a loading control.

    • The membrane was then incubated with a corresponding secondary antibody.

    • Protein bands were visualized using a chemiluminescence detection system.

Viral Titer Assay (Plaque Forming Unit Assay)
  • Objective: To quantify the amount of infectious virus produced in the presence of this compound.

  • Protocol:

    • Supernatants from infected and treated Vero cells were collected.

    • Serial dilutions of the supernatants were prepared.

    • The dilutions were used to infect confluent monolayers of Vero cells.

    • After an adsorption period, the cells were overlaid with a medium containing agar.

    • The plates were incubated until plaques (zones of cell death) were visible.

    • The cells were fixed and stained to visualize and count the plaques.

    • The viral titer was expressed as plaque-forming units per milliliter (PFU/ml).

Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for this compound's antiviral effect involves the modulation of the AT1 receptor.

AT1 Receptor Signaling

Angiotensin II binding to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction and inflammation.

AT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Response Cellular Responses (Vasoconstriction, Inflammation) Ca2->Response PKC PKC Activation DAG->PKC PKC->Response AngII Angiotensin II AngII->AT1R

Caption: Canonical AT1 Receptor Signaling Pathway.

Proposed Mechanism of this compound

This compound, containing the Telmisartan moiety, is proposed to act as an antagonist or inverse agonist at the AT1 receptor. By blocking this receptor, this compound is thought to inhibit downstream signaling pathways that may be exploited by the Chikungunya virus for its replication and propagation. Viral infections can dysregulate the renin-angiotensin system, and blocking the AT1 receptor may restore cellular homeostasis and impede viral processes. The study on this compound demonstrated that it could reduce the expression of the AT1 receptor, suggesting a mechanism that goes beyond simple competitive antagonism.

DDABT1_Mechanism This compound This compound AT1R AT1 Receptor This compound->AT1R Blocks & Reduces Expression Signaling Pro-viral Signaling AT1R->Signaling Initiates CHIKV CHIKV Replication Signaling->CHIKV Promotes

Caption: Proposed Mechanism of this compound Action.

Experimental Workflow for Assessing this compound

The following diagram illustrates the general workflow used to evaluate the efficacy of this compound.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Vero Cell Culture Infection Infect with CHIKV (MOI 0.1) Start->Infection Treatment Treat with this compound (Post-infection) Infection->Treatment Incubation Incubate for 18 hours Treatment->Incubation WB Western Blot (AT1R Expression) Incubation->WB PFU Plaque Assay (Viral Titer) Incubation->PFU Analysis Data Analysis and Interpretation WB->Analysis PFU->Analysis

Caption: Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The available evidence suggests that this compound, a synthetic conjugate of Telmisartan and Salicylic Acid, exerts antiviral effects against the Chikungunya virus, partly by modulating the AT1 receptor. Specifically, it has been shown to reduce AT1 receptor expression in vitro. However, it is important to note that the direct interaction and the precise molecular mechanisms of this compound with the AT1 receptor have not been fully elucidated. Further research is warranted to:

  • Characterize the binding affinity and kinetics of this compound to the AT1 receptor.

  • Investigate the impact of this compound on downstream signaling pathways in more detail.

  • Explore the potential of this compound as a therapeutic agent for other viral diseases where the renin-angiotensin system is implicated.

  • Conduct further in vivo studies to validate the preclinical efficacy and safety of this compound.

This technical guide provides a summary of the current knowledge on this compound and its role in AT1 receptor modulation, offering a foundation for future research in this area.

References

In-vitro Anti-inflammatory Effects of Ddabt1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddabt1 is a novel ester conjugate of telmisartan, an angiotensin II type 1 (AT1) receptor blocker, and salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). This molecule was synthesized with the therapeutic goal of combining antiviral and anti-inflammatory properties, particularly for managing conditions like Chikungunya virus (CHIKV) infection where both viral replication and inflammation-driven arthralgia are significant pathological features. While in-vivo studies have demonstrated its efficacy in reducing inflammation, this technical guide focuses on the available in-vitro data and the putative mechanisms underlying its anti-inflammatory effects, based on its constituent molecules.

Quantitative Data Presentation

While specific in-vitro anti-inflammatory quantitative data for this compound is not extensively published, its in-vitro anti-viral activity against CHIKV provides insights into its biological potency and safety profile in cell-based assays.

Table 1: In-vitro Anti-CHIKV Activity of this compound

ParameterCell LineValueReference
IC₅₀ Vero14.53 µM[1]
CC₅₀ Vero> 700 µM[2]
Selectivity Index (SI) Vero> 33[1]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the drug's specificity for the virus.

The anti-inflammatory effects of this compound's parent compounds, telmisartan and salicylic acid, have been quantified in various in-vitro models. These findings suggest the likely therapeutic concentrations for observing this compound's anti-inflammatory activity.

Table 2: In-vitro Anti-inflammatory Activities of Telmisartan and Salicylic Acid

CompoundCell Line/SystemAssayKey Findings
Telmisartan BV2 microgliaNitric Oxide (NO) Production60% reduction in LPS-induced NO at 5 µM
BV2 microgliaTNF-α and IL-1β ReleaseSignificant decrease with 1 µM and 5 µM treatment
Human Umbilical Vein Endothelial Cells (HUVECs)VCAM-1 ExpressionConcentration-dependent reduction of TNF-α-stimulated VCAM-1
Salicylic Acid Human SEB-1 sebocytesNF-κB PathwaySuppression of the NF-κB pathway
VariousCOX Gene TranscriptionSuppression of inducible cyclooxygenase 2 (COX-2) gene transcription

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to investigate the in-vitro anti-inflammatory effects of this compound, based on established protocols for its constituent molecules.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used for in-vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) is run in parallel.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • The absorbance is measured, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by this compound. Key proteins to investigate include those in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

Mandatory Visualizations

Signaling Pathways

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptors cluster_compound Compound Action cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB AT1R AT1 Receptor AT1R->MAPK This compound This compound This compound->AT1R Blocks This compound->NFkB Inhibits PPARg PPAR-γ This compound->PPARg Activates COX2 COX-2 / Prostaglandins This compound->COX2 Inhibits Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines iNOS iNOS / NO NFkB->iNOS NFkB->COX2 PPARg->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with this compound CellCulture->Pretreatment Ddabt1Prep This compound Preparation (Stock Solution) Ddabt1Prep->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Viability_Assay Cell Viability (MTT Assay) Incubation->Viability_Assay NO_Assay Nitric Oxide Assay (Griess Test) Harvest->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Harvest->Cytokine_ELISA WesternBlot Western Blot (NF-κB, MAPKs) Harvest->WesternBlot

Caption: General experimental workflow for in-vitro anti-inflammatory testing.

Logical Relationship

G cluster_targets Molecular Targets cluster_mediators Inflammatory Mediators cluster_effects Cellular Effects This compound This compound AT1R AT1 Receptor This compound->AT1R Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition COX2 COX-2 Gene This compound->COX2 Inhibition PPARg PPAR-γ This compound->PPARg Activation Cytokines Pro-inflammatory Cytokines AT1R->Cytokines NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO Prostaglandins Prostaglandins COX2->Prostaglandins PPARg->NFkB Inflammation Reduced Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

References

Unveiling DDABT1: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel compound DDABT1, an ester conjugate of the angiotensin II receptor blocker telmisartan and the nonsteroidal anti-inflammatory drug salicylic acid. This compound has been investigated for its potential therapeutic effects against Chikungunya virus (CHIKV) infection and associated inflammation. This document details the synthesis of this compound, summarizes its preclinical efficacy and safety data, and outlines the experimental protocols utilized in its evaluation.

Discovery and Synthesis of this compound

This compound was rationally designed and synthesized to combine the antiviral properties of telmisartan with the anti-inflammatory effects of salicylic acid, aiming to create a dual-action therapeutic agent for Chikungunya fever and its debilitating arthralgia.[1][2][3][4] The synthesis of this compound is a multi-step process, which is outlined below.

Synthesis Workflow

The chemical synthesis of this compound involves a three-step procedure designed to protect the carboxylic acid group of salicylic acid, facilitate its esterification with telmisartan, and finally deprotect the molecule to yield the active compound.[1]

G cluster_synthesis This compound Synthesis Workflow Salicylic_Acid Salicylic Acid (SA) Protection Protection Step: Benzylation of SA's carboxylic acid group Salicylic_Acid->Protection Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Protection Benzyl_Salicylate Benzyl Salicylate (I) Protection->Benzyl_Salicylate Esterification Esterification Step: Reaction with TM Benzyl_Salicylate->Esterification Telmisartan Telmisartan (TM) Telmisartan->Esterification Protected_this compound Protected this compound (II) Esterification->Protected_this compound Deprotection Deprotection Step: Hydrogenolysis to remove benzyl group Protected_this compound->Deprotection This compound This compound (Final Product) Deprotection->this compound

Caption: A flowchart illustrating the three main stages of this compound synthesis.

Preclinical Data Summary

The preclinical evaluation of this compound has yielded promising results regarding its antiviral efficacy, safety profile, and anti-inflammatory properties. The quantitative data from these studies are summarized in the tables below.

In Vitro Antiviral Activity and Cytotoxicity

This compound was assessed for its ability to inhibit Chikungunya virus replication in Vero cells. Its cytotoxicity was also determined to establish a therapeutic window.

ParameterValueCell LineVirus StrainMOIReference
IC₅₀ (50% Inhibitory Concentration) 14.53 µMVeroCHIKV-PS0.01
21.07 µMVeroCHIKV-PS0.1
CC₅₀ (50% Cytotoxic Concentration) > 700 µMVeroN/AN/A
SI (Selectivity Index = CC₅₀/IC₅₀) > 33VeroCHIKV-PSN/A
In Vivo Acute Oral Toxicity

An acute oral toxicity study was conducted in female Wistar albino rats to determine the safety profile of this compound.

ParameterValueAnimal ModelGuidelineReference
LD₅₀ (Median Lethal Dose) 5000 mg/kgWistar albino ratsOECD-423
Time-of-Addition Experiment

To elucidate the stage of the viral life cycle targeted by this compound, a time-of-addition experiment was performed.

Time of this compound Addition (post-infection)Viral Titer Inhibition (%)Reference
Up to 4 hours> 95%
12 hours~58%

Mechanism of Action

The antiviral mechanism of this compound appears to be multifactorial, with a significant contribution from the modulation of the host cell's angiotensin II receptor type 1 (AT1). By inhibiting AT1, this compound is thought to interfere with cellular pathways that are hijacked by the Chikungunya virus for its replication.

G cluster_moa Proposed Mechanism of Action of this compound This compound This compound AT1 Angiotensin II Receptor Type 1 (AT1) This compound->AT1 Inhibits Inflammation Inflammation This compound->Inflammation Inhibits CHIKV_Replication CHIKV Replication AT1->CHIKV_Replication Supports AT1->Inflammation Promotes

Caption: this compound's proposed dual mechanism against CHIKV infection and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound
  • Protection of Salicylic Acid: Salicylic acid is refluxed with benzyl alcohol in the presence of sulfuric acid for 9 hours to yield benzyl salicylate (I).

  • Esterification with Telmisartan: Benzyl salicylate is mixed with DCC and DCM at 0°C for 1 hour. Telmisartan, mixed with DCM and DMAP, is then added and stirred under a nitrogen atmosphere to synthesize the protected conjugate (II).

  • Deprotection: The protected conjugate is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. The mixture is stirred under a hydrogen atmosphere for 6 hours to yield the final product, this compound (III).

  • Purification: The crude product is purified by column chromatography using a mobile phase of n-hexane:ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Cytotoxicity Assay (CC₅₀ Determination)
  • Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.

  • The cells are then treated with serial dilutions of this compound.

  • After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.

  • The CC₅₀ value, the concentration at which 50% of the cells remain viable, is calculated from the dose-response curve.

Plaque Assay for Viral Titer and IC₅₀ Determination
  • Vero cells are seeded in 6-well plates and grown to confluency.

  • The cells are infected with a known multiplicity of infection (MOI) of the Chikungunya virus.

  • For IC₅₀ determination, various concentrations of this compound are added to the cells post-infection.

  • After a 90-minute adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose.

  • The plates are incubated for 2-3 days to allow for plaque formation.

  • The cells are then fixed and stained with crystal violet to visualize and count the plaques.

  • The viral titer is expressed in plaque-forming units per milliliter (PFU/mL). The IC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the untreated control.

Time-of-Addition Assay
  • Vero cells are infected with CHIKV at an MOI of 0.1.

  • A fixed concentration (100 µM) of this compound is added at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

  • The supernatants are collected at 18 hours post-infection.

  • The viral titers in the supernatants are determined by plaque assay to assess the level of inhibition at each time point.

In Vivo Acute Oral Toxicity Study (OECD-423 Guideline)
  • Female Wistar albino rats (8-10 weeks old, 120-150 g) are used for the study.

  • The animals are fasted for approximately 15-16 hours with free access to water before dosing.

  • A stepwise procedure is followed, with single oral doses of 50, 300, and 2000 mg/kg of this compound administered to different groups of animals.

  • The animals are observed for signs of toxicity and mortality for a specified period. The LD₅₀ is then estimated based on the observed outcomes.

Anti-inflammatory Activity Studies
  • Acute Anti-inflammatory Activity: Wistar rats are treated with this compound (12 mg/kg, p.o.) 1 hour before the sub-plantar injection of 1% carrageenan in the left hind paw. Paw volume is measured at 1, 2, 3, and 4 hours post-injection using a plethysmometer to determine the percentage inhibition of edema.

  • Sub-acute Anti-inflammatory Activity: Cotton pellet-induced granuloma model is used. Sterile cotton pellets are implanted subcutaneously in rats. The animals are treated with this compound (0.0194 mmol/kg, p.o.) daily for 7 days. The granuloma tissue is then excised, dried, and weighed to assess the anti-proliferative effect.

  • Chronic Anti-inflammatory Activity: Arthritis is induced in rats by intraplantar injection of Complete Freund's Adjuvant (CFA). Paw diameter is measured on days 0, 7, 14, 21, and 28. Animals are treated daily with this compound during the observation period.

This technical guide consolidates the currently available information on this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in more advanced preclinical models and eventually in human clinical trials.

References

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profile of Ddabt1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023 - The emergence of Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, has generated significant interest within the scientific community due to its promising anti-inflammatory and antiviral properties, particularly against the Chikungunya virus (CHIKV). As this compound progresses through the drug development pipeline, a thorough understanding of its pharmacokinetic (PK) profile in preclinical models is paramount. This technical guide provides a comprehensive overview of the known attributes of this compound, an inferred pharmacokinetic profile based on its constituent molecules, and a proposed framework for its complete preclinical characterization.

Introduction to this compound: A Dual-Action Candidate

This compound is a synthetic entity designed to leverage the therapeutic benefits of its parent compounds: telmisartan, an angiotensin II receptor blocker (ARB), and salicylic acid, a nonsteroidal anti-inflammatory drug (NSAID). Preclinical in vitro and in vivo studies have demonstrated its potential, showcasing a notable safety profile with a high LD50 value of 5000 mg/kg in rats.[1][2][3] The anti-CHIKV efficacy of this compound is thought to be mediated, at least in part, by the modulation of the angiotensin II receptor type 1 (AT1).[1][3] However, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Inferred Pharmacokinetic Profile from Constituent Molecules

In the absence of direct pharmacokinetic data for this compound, an initial assessment can be inferred from the known ADME properties of telmisartan and salicylic acid in preclinical models. It is crucial to note that the ester linkage in this compound may significantly alter these properties, and the data presented below should be considered as a baseline for hypothesis generation and experimental design.

Inferred Absorption

Both telmisartan and salicylic acid are orally bioavailable, but their absorption characteristics differ. The oral bioavailability of telmisartan is dose-dependent, ranging from 42% to 57%. Salicylic acid is readily absorbed from the gastrointestinal tract. The absorption of this compound will depend on its stability in the gastrointestinal environment and its ability to be absorbed as the intact ester or following hydrolysis into its parent compounds.

Inferred Distribution

Telmisartan is highly protein-bound in plasma (>99.5%) and has a large volume of distribution, indicating extensive tissue penetration. Salicylates also exhibit high plasma protein binding, which can be saturable, and distribute into most tissues. The distribution profile of this compound will be influenced by its own physicochemical properties and the extent to which it remains intact in circulation.

Inferred Metabolism

The metabolism of this compound is a critical unknown. It is plausible that the ester bond will be hydrolyzed in vivo by esterases present in the plasma, liver, or other tissues, releasing telmisartan and salicylic acid. Telmisartan is primarily metabolized via glucuronidation. Salicylic acid undergoes several metabolic transformations, including conjugation with glycine and glucuronic acid. The rate and extent of this compound hydrolysis will be a key determinant of its overall pharmacokinetic profile and pharmacodynamic activity.

Inferred Excretion

Telmisartan is predominantly eliminated in the feces via biliary excretion, with a long elimination half-life of approximately 24 hours. Salicylic acid and its metabolites are mainly excreted by the kidneys. The excretion pathway of this compound will depend on whether it is cleared as the parent molecule or as its metabolites.

Table 1: Summary of Inferred Pharmacokinetic Parameters of this compound Based on its Constituent Molecules in Preclinical Models

ParameterTelmisartan (in Rats)Salicylic Acid (in Rats)Inferred Implications for this compound
Bioavailability Dose-dependent (42-57%)Readily absorbedOral bioavailability will depend on GI stability and absorption of the intact molecule versus its hydrolytic products.
Plasma Protein Binding >99.5%High, saturableLikely to be highly protein-bound, affecting its distribution and clearance.
Volume of Distribution LargeWidely distributedExpected to have significant tissue distribution.
Metabolism GlucuronidationConjugation (glycine, glucuronic acid)The primary metabolic pathway is likely hydrolysis of the ester bond, followed by metabolism of the parent compounds.
Elimination Half-life ~24 hoursNonlinear clearanceThe half-life will be dependent on the rate of hydrolysis and the clearance of the parent compounds.
Primary Route of Excretion Fecal (biliary)RenalThe route of excretion will be determined by the metabolic fate of the molecule.

Proposed Experimental Protocols for Preclinical Pharmacokinetic Characterization of this compound

To definitively elucidate the pharmacokinetic profile of this compound, a series of well-designed preclinical studies are necessary. The following protocols are proposed for a comprehensive ADME assessment in a rodent model (e.g., Sprague-Dawley rats).

Single-Dose Pharmacokinetic Study
  • Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous and oral administration.

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per group).

  • Drug Administration:

    • Intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and elimination half-life.

    • Oral gavage (PO) dose (e.g., 10 mg/kg) to assess oral bioavailability, Cmax, and Tmax.

  • Sample Collection: Serial blood samples (approximately 100 µL) collected from the saphenous or submandibular vein at predose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma will be harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound, telmisartan, and salicylic acid will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd, F) will be calculated using non-compartmental analysis.

Tissue Distribution Study
  • Objective: To determine the extent of this compound and its potential metabolites distribution into various tissues.

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg).

  • Sample Collection: Animals will be euthanized at selected time points (e.g., 1, 4, 8, and 24 hours post-dose). Tissues of interest (e.g., liver, kidney, lung, heart, brain, and spleen) will be collected, weighed, and homogenized.

  • Bioanalysis: Tissue homogenate concentrations of this compound, telmisartan, and salicylic acid will be determined by LC-MS/MS.

  • Data Analysis: Tissue-to-plasma concentration ratios will be calculated to assess the extent of tissue penetration.

In Vitro Metabolism Study
  • Objective: To investigate the metabolic stability and potential metabolic pathways of this compound.

  • Methodology:

    • Plasma Stability: this compound will be incubated in rat and human plasma to assess its hydrolytic stability.

    • Liver Microsome Stability: this compound will be incubated with rat and human liver microsomes in the presence of NADPH to evaluate its susceptibility to oxidative metabolism.

  • Analysis: The disappearance of this compound and the appearance of telmisartan and salicylic acid will be monitored over time by LC-MS/MS.

Mandatory Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_invivo In Vivo Studies (Rats) cluster_invitro In Vitro Studies cluster_analysis Sample Processing & Bioanalysis cluster_data Data Analysis & Interpretation iv_admin Intravenous Administration blood_sampling Serial Blood Sampling iv_admin->blood_sampling po_admin Oral Administration po_admin->blood_sampling tissue_collection Tissue Collection at Term po_admin->tissue_collection plasma_processing Plasma Preparation blood_sampling->plasma_processing tissue_homogenization Tissue Homogenization tissue_collection->tissue_homogenization plasma_stability Plasma Stability Assay lc_ms LC-MS/MS Quantification (this compound, Telmisartan, SA) plasma_stability->lc_ms microsome_stability Liver Microsome Assay microsome_stability->lc_ms plasma_processing->lc_ms tissue_homogenization->lc_ms pk_analysis Pharmacokinetic Modeling lc_ms->pk_analysis tissue_dist_analysis Tissue Distribution Analysis lc_ms->tissue_dist_analysis metabolism_analysis Metabolic Stability Assessment lc_ms->metabolism_analysis

Caption: Proposed workflow for preclinical pharmacokinetic characterization of this compound.

Hypothetical Signaling Pathway of this compound

signaling_pathway cluster_this compound This compound cluster_telmisartan_pathway Telmisartan-Mediated Pathways cluster_sa_pathway Salicylic Acid-Mediated Pathways cluster_cellular_effects Cellular Effects This compound This compound hydrolysis Esterase Hydrolysis This compound->hydrolysis telmisartan Telmisartan hydrolysis->telmisartan salicylic_acid Salicylic Acid hydrolysis->salicylic_acid at1r AT1 Receptor telmisartan->at1r Blocks ppar PPAR-γ telmisartan->ppar Partially Activates nfkb NF-κB Pathway salicylic_acid->nfkb Inhibits pi3k_akt PI3K/AKT Pathway at1r->pi3k_akt Inhibits antiviral Antiviral Activity at1r->antiviral ampk AMPK Pathway ppar->ampk Activates vasodilation Vasodilation pi3k_akt->vasodilation anti_inflammation Anti-inflammation ampk->anti_inflammation pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory Downregulates pro_inflammatory->anti_inflammation

Caption: Hypothetical signaling pathways of this compound based on its constituent molecules.

Conclusion: Charting the Course for this compound Development

This compound stands as a promising therapeutic candidate with a multimodal mechanism of action. However, its successful translation to the clinical setting is contingent upon a robust understanding of its pharmacokinetic properties. The current lack of direct ADME data for this compound necessitates the implementation of a comprehensive preclinical characterization plan as outlined in this guide. By systematically evaluating its absorption, distribution, metabolism, and excretion, drug developers can establish a critical foundation for dose selection, safety assessment, and the design of future clinical trials. The insights gained from these proposed studies will be instrumental in unlocking the full therapeutic potential of this compound.

References

Ddabt1: A Promising Bifunctional Inhibitor of Chikungunya Virus Replication and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

Chikungunya virus (CHIKV), a re-emerging alphavirus transmitted by mosquitoes, poses a significant global health threat characterized by debilitating arthralgia.[1][2] Currently, no approved antiviral therapies exist. This document details the preclinical data and therapeutic potential of Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, as a potent inhibitor of Chikungunya virus infection and its associated inflammation.[1][3][4] this compound demonstrates significant in vitro antiviral activity, favorable in vivo safety and efficacy in animal models, and a mechanism of action that appears to interfere with the early stages of viral replication. This whitepaper provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways related to this compound, intended for researchers and scientists in the field of antiviral drug development.

Quantitative Assessment of Antiviral Activity and Toxicity

The antiviral efficacy and safety profile of this compound have been quantitatively evaluated in vitro and in vivo. The compound exhibits potent inhibition of Chikungunya virus replication with a favorable safety margin.

ParameterValueCell Line/Animal ModelReference
IC50 (50% Inhibitory Concentration) 14.53 μMVero Cells
CC50 (50% Cytotoxic Concentration) > 700 μMVero Cells
SI (Selectivity Index = CC50/IC50) > 33Vero Cells
LD50 (Median Lethal Dose) 5000 mg/kgRats

Experimental Protocols

This section outlines the key experimental methodologies employed in the evaluation of this compound's anti-CHIKV potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is non-toxic to the host cells.

Methodology:

  • Vero cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 100–1000 μM).

  • Cells are incubated for a period that mirrors the antiviral assay duration.

  • Following incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Assay for Viral Titer Determination

Objective: To quantify the amount of infectious virus particles in a sample.

Methodology:

  • Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Serial dilutions of the virus-containing supernatant are prepared.

  • The cell monolayers are infected with the viral dilutions and incubated for 1-2 hours to allow for viral adsorption.

  • The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

  • The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

  • The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle inhibited by this compound.

Methodology:

  • Vero cells are seeded in multi-well plates and infected with Chikungunya virus (MOI 0.1).

  • This compound (at a non-toxic concentration, e.g., 100 μM) is added at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

  • The culture supernatants are harvested at a fixed time point (e.g., 18 hours post-infection).

  • The viral titers in the supernatants are determined using a plaque assay.

  • The percentage of inhibition at each time point is calculated relative to an untreated virus control. This assay revealed that this compound exhibits over 95% inhibition when added up to 4 hours post-infection, indicating its primary interference in the early stages of the CHIKV life cycle.

In Vivo Acute Oral Toxicity Study

Objective: To determine the acute toxicity of this compound in an animal model.

Methodology:

  • The study is conducted following OECD-423 guidelines using female Wistar albino rats.

  • A stepwise procedure is used with increasing single oral doses of this compound (e.g., 50, 300, and 2000 mg/kg).

  • The animals are fasted prior to dosing.

  • Following administration, the animals are observed for signs of toxicity and mortality over a specified period.

  • The LD50 (median lethal dose) is then estimated.

Proposed Mechanism of Action and Signaling Pathways

This compound is a conjugate of telmisartan, an angiotensin II receptor type 1 (AT1) blocker, and salicylic acid, a known anti-inflammatory agent. Its antiviral mechanism is likely multifactorial, leveraging the properties of its constituent molecules.

Interference with Early Viral Replication

Time-of-addition experiments strongly suggest that this compound acts on the early stages of the Chikungunya virus life cycle. This could involve inhibition of viral entry, uncoating, or early RNA synthesis.

Modulation of the AT1 Receptor Signaling Pathway

The telmisartan component of this compound is known to modulate the renin-angiotensin system (RAS), which has been implicated in the inflammatory response to various viral infections. It is hypothesized that this compound retains the ability to inhibit the AT1 receptor. A related study on telmisartan's effect on CHIKV suggests that inhibition of the AT1 receptor can lead to downstream modulation of the PPAR-γ and MAPK signaling pathways, which are involved in inflammation and viral replication.

Below are diagrams illustrating the proposed experimental workflow and signaling pathway.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cytotoxicity Assay (MTT) B Determine CC50 A->B E Calculate Selectivity Index (SI) B->E C Antiviral Assay (Plaque Assay) D Determine IC50 C->D D->E H Acute Oral Toxicity Study E->H Proceed if SI is favorable F Time-of-Addition Assay G Identify Stage of Viral Cycle Inhibition F->G I Determine LD50 H->I J Anti-inflammatory Model K Assess Efficacy J->K

Figure 1. Experimental workflow for evaluating this compound.

G cluster_cell Host Cell CHIKV Chikungunya Virus AT1 AT1 Receptor CHIKV->AT1 Activates Replication Viral Replication CHIKV->Replication Inflammation Pro-inflammatory Cytokines AT1->Inflammation Upregulates PPARg PPAR-γ AT1->PPARg Inhibits MAPK MAPKs AT1->MAPK Activates This compound This compound This compound->AT1 Inhibits This compound->Replication Inhibits (Early Stage) This compound->PPARg Activates (via AT1 block) This compound->MAPK Inhibits (via AT1 block) PPARg->Inflammation Downregulates MAPK->Replication Promotes

Figure 2. Proposed signaling pathway of this compound action.

Conclusion and Future Directions

This compound has emerged as a promising drug candidate for the treatment of Chikungunya virus infection. Its dual-action mechanism, targeting both viral replication and host inflammatory responses, presents a significant advantage. The potent in vitro efficacy, coupled with a high selectivity index and a favorable in vivo safety profile, warrants further investigation.

Future studies should focus on:

  • Elucidating the precise molecular interactions of this compound with viral and host cell targets.

  • Conducting comprehensive preclinical development studies, including pharmacokinetics and efficacy in more advanced animal models of CHIKV-induced arthritis.

  • Further exploring the role of the AT1/PPAR-γ/MAPKs signaling axis in the antiviral and anti-inflammatory effects of this compound.

The data presented in this whitepaper strongly support the continued development of this compound as a potential first-in-class therapeutic for Chikungunya fever and arthritis.

References

An In-depth Technical Guide to the Cellular Pathways Affected by Ddabt1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddabt1, a novel ester conjugate of the angiotensin II receptor blocker Telmisartan (TM) and the anti-inflammatory agent Salicylic Acid (SA), has emerged as a promising therapeutic candidate with potent antiviral and anti-inflammatory properties.[1][2] Primarily investigated for its efficacy against the Chikungunya virus (CHIKV), this compound demonstrates a multi-faceted mechanism of action involving the modulation of host cellular pathways to inhibit viral replication and mitigate inflammation.[1][3] This technical guide provides a comprehensive overview of the known cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanism of Action

This compound is a synthesized compound designed to combine the therapeutic effects of its parent molecules, Telmisartan and Salicylic Acid.[1] Its primary validated activity is the significant inhibition of Chikungunya virus (CHIKV) infection in vitro and the reduction of inflammation in vivo. The core mechanism appears to be the modulation of the Angiotensin II Receptor Type 1 (AT1), a pathway inherited from its Telmisartan component. By inhibiting AT1, this compound interferes with host cell processes that the virus exploits for its replication and propagation.

Synthesis of this compound

The logical relationship for the synthesis of this compound involves a multi-step process starting from Telmisartan and Salicylic Acid.

cluster_synthesis This compound Synthesis Telmisartan Telmisartan (TM) Product_II Intermediate Product II Telmisartan->Product_II DCM, DMAP SA Salicylic Acid (SA) SA->Product_II DCC, DCM This compound This compound Product_II->this compound Hydrogenation (Palladium on Carbon)

Caption: Synthesis pathway of this compound from Telmisartan and Salicylic Acid.

Affected Cellular Signaling Pathways

The primary cellular target of this compound identified thus far is the Angiotensin II Receptor Type 1 (AT1). The parent compound, Telmisartan, is known to modulate the AT1/PPAR-γ/MAPKs signaling axis, and it is proposed that this compound retains at least part of this functionality.

AT1 Receptor Modulation

This compound treatment has been shown to reduce the expression of the AT1 receptor. In the context of a CHIKV infection, which can be augmented by the AT1 agonist Angiotensin II, this compound effectively antagonizes this effect, leading to a reduction in viral titer and protein expression. This suggests that this compound's antiviral activity is, in part, mediated through the downregulation of the AT1 signaling pathway.

Potential Downstream Effects: MAPK Pathway

While direct studies on this compound's effect on the MAPK pathway are pending, the known effects of Telmisartan provide a strong hypothesis. Telmisartan has been shown to reduce the activation of major mitogen-activated protein kinases (MAPKs) during CHIKV infection. Given that this compound retains the AT1-inhibitory function of Telmisartan, it is plausible that it similarly suppresses the downstream MAPK signaling cascade that is often activated during viral infections to facilitate replication.

cluster_pathway Proposed this compound Signaling Pathway in Viral Infection This compound This compound AT1R AT1 Receptor This compound->AT1R Inhibition MAPK MAPK Pathway (p38, JNK, ERK) AT1R->MAPK Activation Viral_Replication Viral Replication & Progeny Release MAPK->Viral_Replication Promotes Inflammation Inflammation MAPK->Inflammation Promotes

Caption: Proposed mechanism of this compound via AT1 receptor inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Anti-CHIKV Activity of this compound
ParameterCell LineValueCitation(s)
IC₅₀ (MOI 0.01)Vero14.53 µM
IC₅₀ (MOI 0.1)Vero21.07 µM
CC₅₀ Vero> 700 µM
Selectivity Index (SI) Vero> 33
Table 2: Time-Dependent Inhibition of CHIKV Progeny Release by this compound
Time of Addition (post-infection)Inhibition (%)Citation(s)
Up to 4 hours> 95%
12 hours~ 58%
Table 3: In Vivo Anti-inflammatory and Toxicity Data
ParameterAnimal ModelValue / ResultCitation(s)
Acute Inflammation Inhibition Rat (Carrageenan-induced paw edema)87.59% reduction in 4h
Subacute Inflammation Inhibition Rat (Cotton pellet-induced granuloma)68.24% reduction in granuloma weight
Acute Oral Toxicity (LD₅₀) Rat5000 mg/kg

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the activity of this compound.

Time of Addition Assay

This experiment determines the stage of the viral life cycle that is inhibited by the compound.

  • Cell Seeding: Vero cells are seeded in culture plates and grown to confluence.

  • Infection: Cells are infected with Chikungunya virus (CHIKV-PS) at a specified Multiplicity of Infection (MOI), typically 0.1, for 90 minutes at 37°C.

  • Compound Addition: A fixed concentration of this compound (e.g., 100 µM) is added to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

  • Incubation & Harvesting: The supernatants from all samples are harvested at a final time point, typically 18 hours post-infection.

  • Quantification: The viral titer in the harvested supernatants is quantified using a Plaque Assay. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

cluster_workflow Time of Addition Experimental Workflow A 1. Seed Vero Cells B 2. Infect with CHIKV (MOI 0.1) A->B C 3. Add this compound (100 µM) at t = 0, 2, 4...12h B->C D 4. Harvest Supernatants at t = 18h C->D E 5. Quantify Viral Titer (Plaque Assay) D->E F 6. Calculate % Inhibition E->F

Caption: Workflow for the Time of Addition Assay.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the concentration at which the compound becomes toxic to the cells.

  • Cell Seeding: Vero cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 100–1000 µM) and incubated.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is read at a specific wavelength on a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells, and the 50% cytotoxic concentration (CC₅₀) is calculated.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as viral proteins or host signaling proteins.

  • Sample Preparation: Infected and treated cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., CHIKV nsP2, AT1, or GAPDH as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising dual-action therapeutic agent that effectively inhibits Chikungunya virus infection and mitigates inflammation. Its primary mechanism involves the modulation of the AT1 receptor, a critical host factor, which consequently disrupts the viral life cycle, particularly in the early post-entry stages. While the direct impact on downstream pathways like MAPK and PI3K/Akt is inferred from the action of its parent compound Telmisartan, these remain important areas for future investigation. Further research should focus on elucidating the complete signaling cascade affected by this compound, exploring its efficacy against other viruses, and advancing its development in preclinical infection models to validate its therapeutic potential.

References

Initial Toxicity Screening of Ddabt1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of the Ddabt1 compound, a salicylic acid conjugate of telmisartan. The document summarizes available preclinical toxicity data, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and development.

Executive Summary

This compound has been investigated for its potential as an antiviral and anti-inflammatory agent, particularly against the Chikungunya virus (CHIKV).[1][2][3] Initial toxicity screening has revealed a favorable safety profile, with low in vitro cytotoxicity and high acute oral tolerance in rodent models.[1][4] The compound's mechanism of action is believed to involve the modulation of the Angiotensin II receptor type 1 (AT1). This guide synthesizes the publicly available data and provides standardized protocols for the key toxicity assays used in the preliminary assessment of this compound.

Quantitative Toxicity Data Summary

The following table summarizes the key quantitative toxicity and activity data for the this compound compound based on available research.

ParameterValueSpecies/Cell LineSource
In Vitro
CC50 (50% Cytotoxic Concentration)> 700 µMVero cells
IC50 (50% Inhibitory Concentration) vs. CHIKV (MOI 0.1)21.07 µMVero cells
IC50 (50% Inhibitory Concentration) vs. CHIKV (MOI 0.01)14.59 µMVero cells
Selectivity Index (SI = CC50/IC50)> 33Vero cells
In Vivo
Acute Oral LD50 (50% Lethal Dose)5000 mg/kgRats

Experimental Protocols

This section details the methodologies for the key experiments conducted to assess the initial toxicity of this compound. These protocols are based on standard practices in preclinical drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of a cell line (CC50).

Materials:

  • Vero cell line (or other relevant cell line)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Plate Vero cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24-48 hours in a humidified atmosphere at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals.

Materials:

  • This compound compound

  • Wistar rats (or other appropriate rodent species)

  • Vehicle for administration (e.g., 1% Carboxymethyl cellulose)

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Fast the animals overnight prior to dosing. Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A study on this compound started with a 50 mg/kg dose and progressed to higher doses of 300 mg/kg and 2000 mg/kg.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, the next higher dose level is used in another group of animals.

    • If mortality is observed, the experiment is repeated at a lower dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is and is not observed. For this compound, no mortality was observed up to a dose of 2000 mg/kg, leading to an estimated LD50 of 5000 mg/kg based on OECD-423 guidelines.

Visualizations

Experimental Workflow for In Vitro Toxicity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_viability Calculate % Cell Viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for determining the in vitro cytotoxicity (CC50) of this compound.

Proposed Mechanism of Action of this compound

G cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Downstream Effects This compound This compound AT1R Angiotensin II Receptor Type 1 (AT1R) This compound->AT1R Inhibits Inhibition_Viral_Replication Inhibition of Viral Replication (e.g., CHIKV) AT1R->Inhibition_Viral_Replication Anti_inflammatory_Effects Anti-inflammatory Effects AT1R->Anti_inflammatory_Effects

Caption: Postulated mechanism of this compound via AT1 receptor inhibition.

Conclusion

The initial toxicity screening of this compound indicates a promising safety profile, characterized by low cytotoxicity and a high in vivo lethal dose. These findings, combined with its demonstrated antiviral and anti-inflammatory properties, position this compound as a viable candidate for further preclinical development. Subsequent studies should focus on a broader range of toxicity assays, including genotoxicity, cardiotoxicity, and hepatotoxicity, to build a more comprehensive safety profile. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals advancing the investigation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of DDABT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of DDABT1, an ester conjugate of telmisartan and salicylic acid. The protocols detailed herein are based on established laboratory procedures and are intended to facilitate the replication of the synthesis and purification process for research and development purposes.

Overview of this compound

This compound, or 2-((4′-((1,7′-Dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid, is a novel compound synthesized by forming an ester linkage between the antihypertensive drug telmisartan and the nonsteroidal anti-inflammatory drug (NSAID) salicylic acid.[1][2] This conjugation is a strategic approach in drug design aimed at developing a single molecule with dual therapeutic actions. Research has indicated that this compound possesses potent antiviral and anti-inflammatory properties, making it a promising candidate for further investigation in drug development.[1][3][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the carboxylic acid group of salicylic acid, followed by esterification with telmisartan, and subsequent deprotection to yield the final product.

2.1. Materials and Reagents

  • Salicylic Acid (SA)

  • Benzyl alcohol

  • Sulfuric acid

  • Telmisartan (TM)

  • N,N′-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol

  • tert-Butanol

  • Palladium on carbon (10%)

  • Nitrogen gas

  • Hydrogen gas

2.2. Synthesis Protocol

The synthesis of this compound is performed in three main steps as outlined below.

Step 1: Protection of Salicylic Acid (Formation of Benzyl Salicylate)

  • To a mixture of salicylic acid and benzyl alcohol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 9 hours to obtain benzyl salicylate (Product I).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification to isolate benzyl salicylate.

Step 2: Esterification of Benzyl Salicylate with Telmisartan

  • Dissolve benzyl salicylate in dichloromethane (DCM) and cool the solution to 0°C.

  • Add N,N′-dicyclohexylcarbodiimide (DCC) and stir the mixture for 1 hour at 0°C.

  • In a separate flask, dissolve telmisartan (TM) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM.

  • Add the telmisartan solution to the benzyl salicylate mixture and stir under a nitrogen atmosphere to synthesize the protected intermediate (Product II).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

Step 3: Deprotection to Yield this compound

  • Dissolve the protected intermediate (Product II) in methanol.

  • Add tert-butanol and 10% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group and yield this compound (Product III).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound is purified by a combination of column chromatography and recrystallization to achieve high purity.

3.1. Purification Protocol

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a mobile phase of n-hexane: ethyl acetate (4:6 v/v).

    • Collect the fractions containing the purified this compound, as monitored by TLC.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the solid obtained from column chromatography in hot ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

  • Method: A binary gradient HPLC system can be used to assess the purity.

  • Column: Unisphere Aqua C18 (4.6 × 150 mm, 3 μm) or equivalent.

  • Mobile Phase: Methanol.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detector.

  • Expected Purity: ≥96.5%.

4.2. Physicochemical and Spectral Data

The following table summarizes the key characterization data for this compound.

ParameterValue
Appearance Whitish solid
Yield 66%
Melting Point 140 °C
FTIR (cm⁻¹) 3468.92 (O-H str), 2858.91 (C-H str), 1663.19 (C=O str), 1241.24 (C-O str)
¹H NMR (δ, ppm) 1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂), 3.768 (s, CH₃), 7.861 (m, Ar)
¹³C NMR (δ, ppm) 26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂), 48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar)
Mass (m/z) [M] calcd. for C₄₀H₃₄N₄O₄: 634.7 g/mol ; found: 634.5. [M-1] calcd: 633.7 g/mol , found 633.5

Experimental Workflows and Signaling Pathways

5.1. This compound Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification SA Salicylic Acid ProductI Benzyl Salicylate (Product I) SA->ProductI Protection BenzylOH Benzyl Alcohol BenzylOH->ProductI H2SO4 H₂SO₄ (cat.) H2SO4->ProductI ProductII Protected Intermediate (Product II) ProductI->ProductII Esterification TM Telmisartan TM->ProductII DCC_DMAP DCC, DMAP, DCM DCC_DMAP->ProductII Crude_this compound Crude this compound ProductII->Crude_this compound Deprotection H2_PdC H₂, Pd/C, Methanol, t-Butanol H2_PdC->Crude_this compound ColumnChrom Column Chromatography (n-hexane:ethyl acetate 4:6) Crude_this compound->ColumnChrom Recrystal Recrystallization (Ethanol) ColumnChrom->Recrystal Pure_this compound Pure this compound (>96.5% purity) Recrystal->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

5.2. Proposed Mechanism of Action of this compound

This compound is a conjugate of telmisartan and salicylic acid and is proposed to retain the mechanism of action of its parent compounds. The telmisartan moiety is an angiotensin II receptor blocker (ARB).

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates CellularEffects Vasoconstriction, Inflammation AT1R->CellularEffects Leads to This compound This compound This compound->AT1R Blocks

Caption: Proposed mechanism of this compound via AT1 receptor inhibition.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Ddabt1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for therapeutic agents targeting Ddabt1. This compound, also known as Defender Against Apoptotic Cell Death 1 (DAD1), is a critical non-catalytic subunit of the oligosaccharyltransferase (OST) complex.[1][2] The OST complex catalyzes N-linked glycosylation, a pivotal post-translational modification essential for the proper folding, stability, and function of a vast number of proteins that transit through the secretory pathway.[3] Given that many oncoproteins and proteins crucial for cancer cell survival and proliferation are glycoproteins, the N-linked glycosylation pathway represents a compelling target for anticancer therapy.[4]

Loss of this compound function has been shown to trigger apoptosis, highlighting its role in cell survival.[1] Therefore, inhibiting this compound is a promising therapeutic strategy to disrupt essential protein synthesis in cancer cells, leading to endoplasmic reticulum (ER) stress and subsequent cell death. These protocols are designed to guide researchers in the preclinical evaluation of putative this compound inhibitors.

Therapeutic Rationale and this compound Signaling Pathway

2.1. The Role of this compound in N-Linked Glycosylation

N-linked glycosylation is initiated in the endoplasmic reticulum, where the OST complex transfers a pre-assembled oligosaccharide from a dolichol-linked donor to specific asparagine residues of nascent polypeptide chains. This compound is an integral subunit of this complex. Its essential nature is underscored by the fact that its loss can lead to apoptosis, suggesting that the integrity of the OST complex and the process of N-linked glycosylation are vital for cell viability.

2.2. Mechanism of Action for a Hypothetical this compound Inhibitor

A selective inhibitor of this compound would be expected to destabilize or inactivate the OST complex, thereby inhibiting N-linked glycosylation. This would lead to an accumulation of misfolded or unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Persistent ER stress and UPR activation ultimately lead to apoptosis. Cancer cells, with their high rate of protein synthesis and secretion, are particularly vulnerable to disruptions in the N-linked glycosylation pathway.

This compound Signaling Pathway and Therapeutic Intervention

ddabt1_pathway cluster_er Endoplasmic Reticulum cluster_ost_subunits OST Subunits cluster_cellular_response Cellular Response LLO Dolichol-Linked Oligosaccharide OST_Complex Oligosaccharyltransferase (OST) Complex LLO->OST_Complex Polypeptide Nascent Polypeptide Polypeptide->OST_Complex Glycoprotein Properly Glycosylated Protein OST_Complex->Glycoprotein N-linked Glycosylation Misfolded_Protein Misfolded/Unfolded Protein OST_Complex->Misfolded_Protein Inhibition leads to ER_Stress ER Stress Misfolded_Protein->ER_Stress STT3 STT3 (Catalytic) This compound This compound/DAD1 Other_Subunits Other Subunits Ddabt1_Inhibitor This compound Inhibitor Ddabt1_Inhibitor->this compound Inhibits UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound's role in the OST complex and the mechanism of a hypothetical inhibitor.

In Vivo Experimental Design

A well-structured in vivo experimental design is crucial for the robust evaluation of a this compound inhibitor's efficacy.

3.1. Animal Models

The choice of animal model is critical and should be guided by the specific research questions.

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID, NSG). This is a standard approach to test the efficacy of a compound against human cancers.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher clinical relevance.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the therapeutic agent and the immune system.

3.2. Study Design and Dosing

  • Maximum Tolerated Dose (MTD): Prior to efficacy studies, an MTD study should be performed to determine the highest dose that can be administered without causing unacceptable toxicity.

  • Pharmacokinetics (PK): PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound inhibitor, which will inform the dosing schedule.

  • Efficacy Study Groups:

    • Vehicle Control

    • This compound Inhibitor (at least two dose levels, e.g., MTD and a lower dose)

    • Positive Control (standard-of-care chemotherapy for the selected cancer model)

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Model_Selection Animal Model Selection (Xenograft, PDX, Syngeneic) PK_MTD Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies Model_Selection->PK_MTD Tumor_Implantation Tumor Implantation PK_MTD->Tumor_Implantation Randomization Animal Randomization Tumor_Implantation->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint_Collection Endpoint Data Collection (Tumor Volume, Survival) Monitoring->Endpoint_Collection PD_Analysis Pharmacodynamic Analysis (Tumor & Tissue) Endpoint_Collection->PD_Analysis Toxicity_Assessment Toxicity Assessment PD_Analysis->Toxicity_Assessment Final_Report Final Report & Interpretation Toxicity_Assessment->Final_Report

Caption: A comprehensive workflow for the in vivo evaluation of a this compound inhibitor.

Experimental Protocols

4.1. Cell Line Derived Xenograft Model Protocol

  • Cell Culture: Culture human cancer cells in the recommended medium and conditions.

  • Cell Preparation: Harvest cells in the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Treatment: Administer the this compound inhibitor, vehicle, or positive control according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of morbidity.

4.2. Pharmacodynamic (PD) Marker Analysis

  • Tissue Collection: At the end of the study, collect tumor tissue and other relevant organs. A portion of the tissue should be flash-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blotting: Prepare protein lysates from frozen tumor samples. Probe for markers of ER stress such as GRP78 (BiP) and CHOP (GADD153). A decrease in the glycosylation of a known glycoprotein can also serve as a direct PD marker.

  • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for the same ER stress markers to assess their in-situ expression levels and localization.

4.3. Toxicity Assessment

  • Clinical Observations: Monitor the animals daily for any adverse clinical signs (e.g., changes in posture, activity, fur texture).

  • Body Weight: Record body weight at each tumor measurement. A significant and sustained loss of body weight is an indicator of toxicity.

  • Histopathology: At the study endpoint, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related toxicities.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation of study outcomes.

Table 1: Antitumor Efficacy of this compound Inhibitor in a Xenograft Model

Treatment Group N Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (%) p-value (vs. Vehicle)
Vehicle 10 1250 ± 110 - -
This compound Inhibitor (10 mg/kg) 10 750 ± 95 40 <0.05
This compound Inhibitor (30 mg/kg) 10 400 ± 70 68 <0.001

| Positive Control (Drug X) | 10 | 350 ± 65 | 72 | <0.001 |

Table 2: In Vivo Toxicity Profile

Treatment Group N Mean Body Weight Change (%) (Day 21) Mortality Notable Clinical Signs
Vehicle 10 +8.5 0/10 None
This compound Inhibitor (10 mg/kg) 10 +5.2 0/10 None
This compound Inhibitor (30 mg/kg) 10 -4.1 0/10 Mild, transient lethargy

| Positive Control (Drug X) | 10 | -9.8 | 1/10 | Ruffled fur, significant lethargy |

Table 3: Pharmacodynamic Marker Modulation in Tumor Tissues

Treatment Group N GRP78/BiP Expression (Fold Change vs. Vehicle) CHOP Expression (Fold Change vs. Vehicle)
Vehicle 5 1.0 ± 0.2 1.0 ± 0.3

| this compound Inhibitor (30 mg/kg) | 5 | 3.8 ± 0.5 | 4.5 ± 0.6 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound inhibitors. A thorough investigation of a compound's efficacy, pharmacodynamics, and toxicity is paramount for its advancement as a potential therapeutic agent. Given the essential role of this compound in N-linked glycosylation and cell survival, inhibitors of this target hold significant promise for the treatment of cancer and other diseases with high protein synthesis demands. Careful experimental design and execution are critical to successfully translating these promising preclinical findings into clinical applications.

References

Application Notes and Protocols for Ddabt1 in Arbovirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddabt1 is a novel ester conjugate of Telmisartan (an angiotensin II receptor blocker) and Salicylic Acid (a nonsteroidal anti-inflammatory drug). This molecule has demonstrated significant potential as a dual-action therapeutic agent against arboviral infections, specifically targeting both the viral replication cycle and the associated inflammatory pathologies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in arbovirus research models, with a primary focus on Chikungunya virus (CHIKV), based on published findings.

Mechanism of Action

This compound exerts its antiviral effects through a multi-faceted approach. A key mechanism is the modulation of the Angiotensin II Receptor Type 1 (AT1), which appears to be a crucial host factor for viral replication.[1][2] By inhibiting AT1, this compound interferes with the viral life cycle. Time-of-addition studies have revealed that this compound is most effective during the early stages of infection (up to 4 hours post-infection), suggesting an impact on viral entry or early replication steps. However, it also demonstrates efficacy at later stages of the viral cycle. The salicylic acid component is believed to contribute to the compound's potent anti-inflammatory properties, which are critical for managing the arthritis and arthralgia commonly associated with arboviral diseases like Chikungunya.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Chikungunya Virus (CHIKV)
ParameterCell LineVirus Strain/MOIValueReference
IC₅₀ VeroCHIKV-PS / 0.0114.53 µM
VeroCHIKV-PS / 0.121.07 µM
CC₅₀ VeroN/A> 700 µM
Selectivity Index (SI) VeroCHIKV-PS> 33
Viral Titer Reduction VeroCHIKV-PS / 0.169%
Table 2: In Vivo Data for this compound
ParameterAnimal ModelValueReference
LD₅₀ (Acute Oral Toxicity) Wistar Albino Rats5000 mg/kg
Reduction in Paw Edema CFA-Induced Arthritis (Rats)87.14%
Reduction in Exudate Weight Subacute Inflammation (Rats)62.86%
Reduction in Granuloma Weight Subacute Inflammation (Rats)68.24%

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Vero cells

  • Chikungunya virus (CHIKV)

  • This compound (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose

  • Crystal Violet solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed Vero cells in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of this compound in DMEM.

  • Infect the cells with CHIKV at a Multiplicity of Infection (MOI) of 0.1 or 0.01 for 90 minutes at 37°C.

  • After incubation, remove the viral inoculum and wash the cells with PBS.

  • Add the different concentrations of this compound (e.g., 10-100 µM) to the respective wells. Include a vehicle control (DMSO).

  • Overlay the cells with a mixture of 2X DMEM and 1.2% agarose.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 48-72 hours).

  • Fix the cells with 10% formaldehyde.

  • Stain the cells with 0.5% crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

  • The IC₅₀ value is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • Vero cells

  • This compound (dissolved in DMSO)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed Vero cells in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubate for 48-72 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control.

  • The CC₅₀ value is determined by non-linear regression analysis.

Time-of-Addition Assay

This experiment helps to identify the stage of the viral life cycle targeted by this compound.

Materials:

  • Vero cells

  • CHIKV

  • This compound (at a fixed concentration, e.g., 100 µM)

  • DMEM

Procedure:

  • Seed Vero cells in 12-well plates and grow to confluency.

  • Infect the cells with CHIKV at an MOI of 0.1 for 90 minutes.

  • Add this compound (100 µM) at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

  • At 18 hours post-infection, harvest the supernatants from all wells.

  • Determine the viral titer in the supernatants using the Plaque Assay protocol described above.

  • Calculate the percentage of inhibition for each time point relative to the untreated infected control.

Western Blot for AT1 Expression

This protocol is to assess the effect of this compound on the expression of Angiotensin II Receptor Type 1 (AT1).

Materials:

  • Vero cells

  • CHIKV

  • This compound, Telmisartan (TM), Salicylic Acid (SA)

  • RIPA buffer with protease inhibitors

  • Primary antibodies: anti-AT1, anti-CHIKV nsP2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Infect Vero cells with CHIKV (MOI 0.1) and treat with this compound (e.g., 50 µM), TM, SA, or a combination.

  • At 18 hours post-infection, harvest the cells and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use GAPDH as a loading control to normalize the expression of the target proteins.

Visualizations

This compound Mechanism of Action

Ddabt1_Mechanism This compound This compound AT1 Angiotensin II Receptor 1 (AT1) This compound->AT1 Inhibits CHIKV_Replication CHIKV Replication This compound->CHIKV_Replication Inhibits Inflammation Inflammation (e.g., Arthritis) This compound->Inflammation Reduces SA_Component Salicylic Acid Component AT1->CHIKV_Replication Supports SA_Component->Inflammation Contributes to Reduction

Caption: Proposed dual-action mechanism of this compound.

Experimental Workflow: Time-of-Addition Assay

Time_of_Addition_Workflow cluster_setup Experiment Setup cluster_treatment Time-course Treatment cluster_analysis Analysis A 1. Seed Vero Cells in 12-well plates B 2. Infect with CHIKV (MOI 0.1) A->B C0 Add this compound at 0 hpi C2 Add this compound at 2 hpi C4 Add this compound at 4 hpi C_dots ... C12 Add this compound at 12 hpi D 3. Harvest Supernatants at 18 hpi E 4. Determine Viral Titer (Plaque Assay) D->E F 5. Calculate % Inhibition E->F

Caption: Workflow for the time-of-addition experiment.

References

Application Notes and Protocols for Studying DDABT1 Targets Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral transduction to investigate the cellular targets of DDABT1, a synthetic ester conjugate of telmisartan and salicylic acid with demonstrated anti-Chikungunya virus (CHIKV) activity.[1][2][3] The primary known target of the telmisartan component of this compound is the Angiotensin II Receptor Type 1 (AT1).[2][4] This document outlines protocols for using lentiviral vectors to modulate the expression of putative this compound targets, enabling a detailed study of its mechanism of action.

Introduction to Lentiviral Transduction for Target Validation

Lentiviral vectors are a powerful tool for gene delivery into a wide range of cell types, including both dividing and non-dividing cells. This makes them ideal for studying the function of genes and validating drug targets. For investigating the targets of a compound like this compound, lentiviral vectors can be used to either overexpress or knockdown the expression of candidate target genes. By observing how these genetic perturbations affect the cellular response to this compound, researchers can confirm the role of the target in the drug's mechanism of action.

Key Concepts:

  • Overexpression: Introducing the coding sequence of a target gene (e.g., AGTR1, the gene encoding the AT1 receptor) to increase its protein expression. This can be used to assess whether increased target levels enhance or diminish the effect of this compound.

  • Knockdown (shRNA): Introducing a short hairpin RNA (shRNA) sequence that targets the mRNA of a specific gene for degradation, leading to reduced protein expression. This can determine if reducing the target's presence mimics or blocks the effect of this compound.

Data Presentation

Table 1: Quantitative Data on this compound In Vitro Efficacy

ParameterCell LineValueReference
IC50 (MOI 0.1)Vero21.07 µM
IC50 (MOI 0.01)Vero14.59 µM
CC50Vero> 700 µM
Inhibition of viral titer at 100 µM (post-treatment)Vero>95% reduction up to 4 h post-infection

Table 2: Example of Lentiviral Titer and Transduction Efficiency

Vector TypePackaging SystemTiter (TU/mL)Transduction Efficiency (Vero cells, MOI=10)
pLenti-CMV-AGTR1-GFP3rd Generation1 x 108~90%
pLKO.1-shAGTR13rd Generation5 x 107~85%
pLenti-CMV-GFP (Control)3rd Generation2 x 108~95%

(Note: Titer and efficiency are highly dependent on the specific vector, packaging system, and cell line used. The values above are representative examples.)

Signaling Pathway Implicated in this compound's Action

This compound's inhibitory action on Chikungunya virus replication is linked to its modulation of the AT1 receptor. The PI3K/Akt/mTOR signaling pathway is also implicated in CHIKV infection. The following diagram illustrates a potential signaling network influenced by this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound AT1R AT1 Receptor (AGTR1) This compound->AT1R Inhibits CHIKV Chikungunya Virus (CHIKV) CHIKV_Receptor CHIKV Receptor CHIKV->CHIKV_Receptor Binds PI3K PI3K CHIKV_Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Viral_Replication Viral Replication mTOR->Viral_Replication Promotes

Caption: Putative signaling pathway affected by this compound.

Experimental Workflow for Target Validation

The following diagram outlines the general workflow for using lentiviral transduction to validate a target of this compound, such as the AT1 receptor.

cluster_0 Lentiviral Vector Production cluster_1 Transduction of Target Cells cluster_2 Target Validation Experiments Plasmid_Prep 1. Plasmid Preparation (Transfer, Packaging, Envelope) Transfection 2. Transfection of Packaging Cells (e.g., HEK293T) Plasmid_Prep->Transfection Harvest 3. Harvest & Concentrate Lentiviral Particles Transfection->Harvest Transduction 5. Transduce Cells with Lentiviral Particles Harvest->Transduction Cell_Plating 4. Plate Target Cells (e.g., Vero, Huh7) Cell_Plating->Transduction Selection 6. Antibiotic Selection (e.g., Puromycin) Transduction->Selection Protein_Analysis 7. Confirm Target Overexpression/Knockdown (Western Blot, qPCR) Selection->Protein_Analysis DDABT1_Treatment 8. Treat Cells with this compound Protein_Analysis->DDABT1_Treatment Phenotypic_Assay 9. Assess Phenotypic Outcome (Viral Titer, CPE, etc.) DDABT1_Treatment->Phenotypic_Assay

Caption: Experimental workflow for this compound target validation.

Experimental Protocols

Protocol 1: Production of Lentiviral Particles

This protocol describes the generation of lentiviral particles in HEK293T cells using a 3rd generation packaging system.

Materials:

  • HEK293T cells

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • Lentiviral transfer plasmid (e.g., pLenti-CMV-AGTR1-GFP or pLKO.1-shAGTR1)

  • Lentiviral packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge or lentivirus concentration reagent

Procedure:

  • Day 1: Seed HEK293T Cells

    • Plate 5 x 106 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.

    • Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection

    • In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish:

      • 10 µg transfer plasmid

      • 5 µg pMD2.G (VSV-G envelope)

      • 2.5 µg pRSV-Rev

      • 2.5 µg pMDLg/pRRE

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C, 5% CO2.

  • Day 3: Change Medium

    • After 16-24 hours, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh complete DMEM.

  • Day 4 & 5: Harvest Viral Supernatant

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm syringe filter to remove cell debris.

  • Concentration and Storage

    • Concentrate the viral particles by ultracentrifugation or by using a commercially available concentration reagent.

    • Resuspend the viral pellet in a small volume of sterile PBS or DMEM.

    • Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells (e.g., Vero cells)

This protocol details the infection of target cells with the produced lentiviral particles.

Materials:

  • Target cells (e.g., Vero)

  • Complete growth medium for target cells

  • Concentrated lentiviral particles

  • Polybrene (8 mg/mL stock solution)

  • Puromycin (for selection, if applicable)

Procedure:

  • Day 1: Seed Target Cells

    • Plate 1 x 105 Vero cells per well in a 6-well plate in 2 mL of complete medium.

    • Incubate at 37°C, 5% CO2 overnight. Cells should be approximately 50-60% confluent at the time of transduction.

  • Day 2: Transduction

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium: for each well, add Polybrene to the complete medium to a final concentration of 8 µg/mL.

    • Remove the old medium from the cells and add 1.8 mL of the transduction medium.

    • Add the desired amount of lentiviral particles to each well. A range of Multiplicity of Infection (MOI) from 1 to 20 should be tested to optimize transduction efficiency.

    • Gently swirl the plate to mix.

    • Incubate at 37°C, 5% CO2 overnight.

  • Day 3: Change Medium

    • After 16-24 hours, remove the virus-containing medium and replace it with 2 mL of fresh complete medium.

  • Day 4 onwards: Selection and Expansion (for stable cell lines)

    • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.

    • Determine the optimal puromycin concentration for your target cells by performing a kill curve beforehand (typically 1-10 µg/mL for Vero cells).

    • Replace the medium with fresh medium containing the appropriate concentration of puromycin every 2-3 days.

    • Continue selection for 7-14 days until non-transduced control cells are all dead.

    • Expand the surviving pool of transduced cells for subsequent experiments.

Protocol 3: this compound Target Validation Assay

This protocol describes a general method to assess the effect of target modulation on the anti-CHIKV activity of this compound.

Materials:

  • Stable cell lines (wild-type, target overexpressing, and target knockdown)

  • Chikungunya virus (CHIKV)

  • This compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Reagents for downstream analysis (e.g., plaque assay, RT-qPCR, Western blot)

Procedure:

  • Cell Seeding:

    • Seed the wild-type, target overexpressing, and target knockdown cells in parallel in appropriate culture plates (e.g., 24-well plates for viral titer, 6-well plates for protein/RNA analysis).

  • CHIKV Infection and this compound Treatment:

    • Once the cells reach 80-90% confluency, infect them with CHIKV at a predetermined MOI (e.g., 0.1).

    • After a 1-2 hour adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add infection medium containing various concentrations of this compound (and a vehicle control) to the respective wells.

  • Incubation and Sample Collection:

    • Incubate the plates at 37°C, 5% CO2 for a specified time (e.g., 24, 48 hours).

    • At the end of the incubation period, collect the cell culture supernatants to determine viral titers via plaque assay.

    • Lyse the cells to extract RNA or protein for RT-qPCR or Western blot analysis to quantify viral RNA/protein levels and confirm target modulation.

  • Data Analysis:

    • Compare the antiviral efficacy of this compound across the different cell lines.

    • Hypothesis for AT1 as a target:

      • AT1 Overexpression: May lead to a reduced antiviral effect of this compound (requiring higher concentrations for the same level of inhibition).

      • AT1 Knockdown: May mimic the effect of this compound, leading to reduced viral replication even in the absence of the drug, and potentially sensitizing the cells further to this compound treatment.

By following these protocols, researchers can systematically investigate the role of specific cellular proteins as targets for this compound and gain deeper insights into its antiviral mechanism.

References

Application Notes and Protocols: Ddabt1 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddabt1 is a novel ester conjugate of telmisartan and salicylic acid developed as a potential therapeutic agent against Chikungunya virus (CHIKV), a mosquito-borne alphavirus that causes debilitating arthralgia.[1][2][3][4] this compound has demonstrated potent in vitro antiviral activity against CHIKV, surpassing the efficacy of its individual components, telmisartan and salicylic acid, both alone and in combination. Its mechanism of action is partly attributed to the modulation of the angiotensin II (Ang II) receptor type 1 (AT1), which is implicated in viral entry and replication.

While this compound shows promise as a monotherapy, combination therapy is a well-established strategy in virology to enhance efficacy, reduce dosages, and minimize the emergence of drug-resistant viral strains. This document provides a comprehensive overview of the potential for using this compound in combination with other antiviral agents, along with detailed protocols for evaluating such combinations. Although direct combination studies with this compound have not yet been published, this note outlines a rational approach for selecting and testing potential partner drugs based on their known anti-CHIKV activity.

Potential Combination Partners for this compound

Several antiviral agents have been investigated for their activity against Chikungunya virus and represent potential candidates for combination therapy with this compound. The following table summarizes the in vitro efficacy of these compounds.

Table 1: In Vitro Efficacy of Potential Antiviral Combination Partners against Chikungunya Virus

Antiviral AgentVirus StrainCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
This compoundCHIKV-PSVero14.59 (at 0.01 MOI)>700>33
RibavirinCHIKVVero15.51 ± 1.62Not specifiedNot specified
Interferon alfa-2aCHIKVVero0.173 IU/mL (EC50)Not specifiedNot specified
ChloroquineCHIKVVero5-20 (effective range)Not specifiedNot specified
DoxycyclineCHIKVVero10.95 ± 2.12Not specifiedNot specified

Signaling Pathways and Rationale for Combination Therapy

The primary proposed mechanism of action for this compound involves the modulation of the AT1 receptor, which is believed to play a role in the CHIKV lifecycle. Combining this compound with antiviral agents that target different stages of the viral life cycle or distinct host pathways could lead to synergistic or additive effects.

This compound and the Angiotensin II Type 1 (AT1) Receptor Pathway

Telmisartan, a component of this compound, is a known AT1 receptor blocker. The activation of the AT1 receptor by angiotensin II is associated with inflammatory pathways that can be exploited by viruses. By blocking this receptor, this compound may interfere with viral entry and replication.

AT1_Pathway cluster_virus CHIKV Life Cycle cluster_host Host Cell CHIKV Chikungunya Virus Entry Viral Entry CHIKV->Entry Replication Viral Replication Entry->Replication Assembly Viral Assembly & Release Replication->Assembly AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Inflammation Pro-inflammatory Pathways AT1R->Inflammation Leads to Inflammation->Replication Aids This compound This compound This compound->AT1R Blocks caption This compound inhibits CHIKV by blocking the AT1 receptor.

This compound's proposed mechanism of action via AT1 receptor blockade.
Proposed Combination Strategies

A logical approach to combination therapy is to pair this compound with drugs that have different mechanisms of action. For instance:

  • This compound + Ribavirin: Ribavirin is a broad-spectrum antiviral that inhibits viral RNA synthesis. Combining this with this compound's potential effect on viral entry could provide a multi-pronged attack on the virus.

  • This compound + Interferon-alfa: Interferons are cytokines that induce an antiviral state in host cells. This host-targeted approach would complement the direct-acting or host-pathway-modulating effect of this compound.

  • This compound + Chloroquine: Chloroquine is thought to inhibit viral entry by raising the pH of endosomes, which is necessary for the fusion of the viral envelope with the endosomal membrane. This mechanism is distinct from AT1 receptor blockade and could be complementary.

Experimental Protocols

To evaluate the efficacy of this compound in combination with other antiviral agents, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of each compound that is non-toxic to the host cells.

Materials:

  • Vero cells (or other susceptible cell line)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and potential combination antiviral agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound and the other antiviral agent in complete growth medium.

  • Remove the culture medium from the cells and add 100 µL of the various drug concentrations to the wells. Include untreated cell controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles in the presence of the antiviral compounds.

Materials:

  • Vero cells

  • 24-well cell culture plates

  • Chikungunya virus stock of known titer

  • This compound and combination antiviral agents

  • Overlay medium (e.g., 2X DMEM mixed with 1.6% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed Vero cells in 24-well plates and grow to confluency.

  • Prepare serial dilutions of the Chikungunya virus stock.

  • Infect the confluent cell monolayers with 100 µL of each virus dilution for 1 hour at 37°C.

  • During the infection, prepare the drug dilutions in the overlay medium.

  • After the 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Add 1 mL of the overlay medium containing the desired concentrations of this compound, the combination drug, or both. Include a virus-only control.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet solution to visualize and count the plaques.

  • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each drug concentration. The 50% effective concentration (EC50) is the concentration of the drug that reduces the viral titer by 50% compared to the untreated virus control.

Synergy Testing (Checkerboard Assay)

The checkerboard assay is a standard method to assess the interaction between two drugs.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and serial dilutions of the combination drug along the y-axis (e.g., rows B-G).

  • Column 1 and row A should contain the drugs alone at the same concentrations used in the matrix.

  • Include a virus control (no drugs) and a cell control (no virus, no drugs).

  • Infect the cells with CHIKV at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, add the drug combinations to the respective wells.

  • Incubate the plate for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).

  • Assess the antiviral effect in each well. This can be done by visual inspection of CPE, or more quantitatively using a cell viability assay like the MTT assay.

  • The interaction between the two drugs is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in the combination, and the FIC index is the sum of the FICs of the two drugs.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • The FIC index is interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Checkerboard_Workflow Start Start: Prepare Cell Culture Prepare_Drugs Prepare Serial Dilutions of this compound and Partner Drug Start->Prepare_Drugs Setup_Plate Set up 96-well Plate with Drug Combinations Prepare_Drugs->Setup_Plate Infect_Cells Infect Cells with CHIKV Setup_Plate->Infect_Cells Add_Drugs Add Drug Combinations to Cells Infect_Cells->Add_Drugs Incubate Incubate for 48-72 hours Add_Drugs->Incubate Assess_Effect Assess Antiviral Effect (e.g., MTT Assay) Incubate->Assess_Effect Calculate_FIC Calculate FIC Index Assess_Effect->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret caption Workflow for Checkerboard Synergy Assay.

A generalized workflow for performing a checkerboard synergy assay.

Conclusion

The development of this compound presents a promising new avenue for the treatment of Chikungunya virus infection. While its efficacy as a standalone agent is still under investigation, exploring its potential in combination with other antiviral drugs is a critical next step. The protocols and information provided in these application notes offer a robust framework for researchers to systematically evaluate potential this compound-based combination therapies, with the ultimate goal of developing more effective treatments for this debilitating viral disease. Further research into the specific signaling pathways modulated by this compound will also be crucial in identifying the most rational and effective combination partners.

References

Application Note: Plaque Reduction Assay for Evaluating the Antiviral Activity of Ddabt1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to assess the efficacy of antiviral compounds. This assay is based on the ability of infectious virus particles to form localized areas of cell death, or "plaques," in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the concentration of infectious virus in the sample. When an antiviral agent is introduced, a reduction in the number or size of plaques indicates its inhibitory effect on viral replication. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of the compound Ddabt1.

Principle

A confluent monolayer of host cells is infected with a known concentration of virus in the presence of varying concentrations of this compound. After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) which restricts the spread of progeny virus to neighboring cells. This results in the formation of discrete plaques. The plaques are then visualized, counted, and the concentration of this compound that inhibits plaque formation by 50% (IC50) is calculated.

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Susceptible host cell line (e.g., Vero, HeLa, MDCK)

  • Specific virus stock of known titer (e.g., Herpes Simplex Virus, Influenza Virus)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Semi-solid overlay medium (e.g., 2X medium mixed 1:1 with 1.2% agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Experimental Protocol

Day 1: Cell Seeding

  • Culture and expand the chosen host cell line in appropriate growth medium.

  • Harvest the cells using trypsin-EDTA when they reach 80-90% confluency.

  • Resuspend the cells in fresh growth medium and perform a cell count.

  • Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well).

  • Incubate the plates overnight in a CO2 incubator.

Day 2: Virus Infection and this compound Treatment

  • Prepare serial dilutions of this compound in serum-free medium. The concentration range should be chosen to bracket the expected IC50 value.

  • Prepare a virus dilution in serum-free medium that will result in 50-100 plaques per well.

  • Aspirate the growth medium from the confluent cell monolayers and wash the cells once with PBS.

  • In separate tubes, mix the virus dilution with each this compound dilution (and a no-drug control) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Inoculate each well with the virus-Ddabt1 mixture. Include a "cells only" control (no virus, no this compound) and a "virus only" control (virus, no this compound).

  • Incubate the plates for 1-2 hours at 37°C in a CO2 incubator, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

Day 3-5: Overlay and Incubation

  • Carefully aspirate the inoculum from each well.

  • Gently add 2 ml of pre-warmed semi-solid overlay medium to each well.

  • Allow the overlay to solidify at room temperature.

  • Return the plates to the CO2 incubator and incubate for 2-5 days, depending on the virus being tested, until visible plaques are formed.

Day 6: Plaque Fixation and Staining

  • Aspirate the semi-solid overlay. This can be facilitated by first refrigerating the plates for 30 minutes.

  • Fix the cells by adding 1 ml of fixative solution to each well and incubating for 20 minutes at room temperature.

  • Aspirate the fixative and gently wash the wells with water.

  • Add 1 ml of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.

  • Aspirate the stain and wash the wells with water until the background is clear.

  • Allow the plates to air dry completely.

Data Analysis

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in this compound-treated well) / Number of plaques in virus control] x 100

  • Plot the percentage of plaque reduction against the log concentration of this compound.

  • Determine the 50% inhibitory concentration (IC50) from the dose-response curve using non-linear regression analysis.

Quantitative Data Summary

The following table presents hypothetical data for the antiviral activity of this compound against a model virus, demonstrating the expected outcome of a plaque reduction assay.

This compound Concentration (µM)Mean Plaque CountStandard Deviation% Plaque Reduction
0 (Virus Control)85± 70%
0.178± 68.2%
155± 535.3%
541± 451.8%
1023± 372.9%
508± 290.6%
1002± 197.6%

IC50 Value: Based on the data above, the calculated IC50 for this compound is approximately 4.5 µM.

Visualizations

Plaque_Reduction_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Infection & Treatment cluster_day3_5 Day 3-5: Incubation cluster_day6 Day 6: Staining & Analysis seed_cells Seed host cells in multi-well plates prep_compound Prepare serial dilutions of this compound prep_virus Prepare virus dilution mix Mix virus with This compound dilutions prep_compound->mix prep_virus->mix infect Infect cell monolayers mix->infect overlay Add semi-solid overlay medium infect->overlay incubate Incubate for 2-5 days to allow plaque formation overlay->incubate fix_stain Fix and stain cells with crystal violet incubate->fix_stain count Count plaques fix_stain->count analyze Calculate % plaque reduction and determine IC50 count->analyze

Caption: Workflow for the this compound plaque reduction assay.

Logical_Relationship A Increase in this compound Concentration B Decrease in Viral Replication/Spread A->B leads to C Decrease in Number of Plaques B->C results in D Increase in Percent Plaque Reduction C->D corresponds to

Caption: Logical relationship in the this compound antiviral assay.

Application Notes and Protocols for Gene Expression Analysis Following Ddabt1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddabt1 is a novel synthetic ester conjugate of telmisartan (TM) and salicylic acid (SA) with demonstrated anti-inflammatory properties and antiviral activity against Chikungunya virus (CHIKV)[1][2][3][4]. Its mechanism of action is partially attributed to the modulation of the angiotensin II receptor type 1 (AT1), a pathway influenced by its telmisartan component[5]. Understanding the global impact of this compound on host gene expression is crucial for elucidating its complete mechanism of action, identifying potential biomarkers, and further drug development.

These application notes provide a comprehensive guide to performing gene expression analysis in cells or tissues treated with this compound. The protocols outlined below cover experimental design, sample preparation, and data analysis for three common gene expression analysis techniques: RNA Sequencing (RNA-Seq), Microarray, and Quantitative Real-Time PCR (qPCR).

Key Signaling Pathways Affected by this compound Components

Based on the known effects of its constituent parts, telmisartan and salicylic acid, this compound is anticipated to modulate several key signaling pathways. Gene expression studies should focus on genes within these pathways to gain insights into the compound's biological effects.

  • Angiotensin II Receptor Signaling: As a derivative of telmisartan, an angiotensin II receptor blocker (ARB), this compound is expected to influence the expression of genes regulated by the AT1 receptor. This pathway is involved in vasoconstriction, cell proliferation, and inflammation.

  • PPARγ Signaling: Telmisartan is a known partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. Key target genes include AP2 (FABP4), CD36, and PCK1.

  • Inflammatory and Immune Response Pathways: Both telmisartan and salicylic acid possess anti-inflammatory properties. This compound treatment may alter the expression of pro-inflammatory cytokines and chemokines such as IL-6 and MCP-1, as well as genes involved in the NF-κB and MAPK signaling pathways. In the context of viral infections like CHIKV, this compound may also modulate the expression of interferons and other antiviral response genes.

  • Oxidative Stress Response: Telmisartan has been shown to modulate the expression of genes involved in managing oxidative stress, including SOD-2 and CAT.

  • TGF-β Signaling: Telmisartan can downregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key regulator of fibrosis and cellular proliferation.

Data Presentation: Expected Gene Expression Changes

The following tables summarize hypothetical quantitative data for key genes expected to be differentially expressed following this compound treatment, based on the known effects of its components. These tables are for illustrative purposes and actual results may vary depending on the experimental system.

Table 1: Hypothetical RNA-Seq/Microarray Results for this compound Treatment in CHIKV-Infected Cells

GenePathwayFold Change (this compound vs. Vehicle)p-value
IL6Inflammation-2.5< 0.01
CCL2 (MCP-1)Inflammation-3.1< 0.01
IFNA1Antiviral Response+1.8< 0.05
IFNGAntiviral Response+2.2< 0.05
AGTR1Angiotensin Signaling-1.5< 0.05
PPARGPPARγ Signaling+1.7< 0.05
FABP4 (AP2)PPARγ Signaling+2.0< 0.05
CD36PPARγ Signaling+2.3< 0.01
SOD2Oxidative Stress+1.9< 0.05
TGFB1TGF-β Signaling-2.8< 0.01

Table 2: Hypothetical qPCR Validation of Differentially Expressed Genes

GeneAverage Fold Change (RNA-Seq)Average Fold Change (qPCR)Standard Deviation (qPCR)
IL6-2.5-2.30.25
CCL2-3.1-2.90.31
IFNG+2.2+2.50.28
CD36+2.3+2.10.22
TGFB1-2.8-2.60.29

Experimental Protocols

Protocol 1: Global Gene Expression Analysis using RNA Sequencing

This protocol outlines the steps for performing RNA-Seq on cells treated with this compound.

1. Cell Culture and this compound Treatment: a. Plate cells (e.g., Vero, Huh7, or relevant primary cells) at an appropriate density and allow them to adhere overnight. b. For viral infection studies, infect cells with Chikungunya virus (CHIKV) at a suitable multiplicity of infection (MOI). c. Following infection (or directly for non-infected studies), treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Include a sufficient number of biological replicates (at least three) for each condition. d. Incubate for the desired time period (e.g., 24, 48 hours).

2. RNA Isolation: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit. c. Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.

3. Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the isolated RNA using a commercial kit. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion. b. Convert the RNA to cDNA, followed by fragmentation, adapter ligation, and amplification. c. Quantify the final libraries and pool them for sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals, but 20-30 million reads per sample is a common starting point for gene expression profiling.

4. Data Analysis: a. Perform quality control on the raw sequencing reads using tools like FastQC. b. Align the reads to a reference genome using a splice-aware aligner (e.g., STAR). c. Quantify gene expression levels to generate a count matrix. d. Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR. e. Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis cell_culture Cell Culture & this compound Treatment rna_isolation RNA Isolation cell_culture->rna_isolation library_prep Library Preparation rna_isolation->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment qc->alignment quantification Quantification alignment->quantification diff_exp Differential Expression quantification->diff_exp pathway_analysis Pathway Analysis diff_exp->pathway_analysis

RNA-Seq Experimental Workflow

Protocol 2: Gene Expression Profiling using Microarray

This protocol provides a general workflow for microarray analysis.

1. Sample Preparation: a. Follow the same cell culture, treatment, and RNA isolation steps as described in Protocol 1 (steps 1 and 2). High-quality RNA is critical for microarray experiments.

2. cDNA Synthesis and Labeling: a. Synthesize first-strand cDNA from the total RNA using reverse transcriptase and a labeled primer (e.g., biotin-labeled). b. In a second-strand synthesis reaction, generate double-stranded cDNA. c. Perform in vitro transcription to generate cRNA, incorporating labeled nucleotides. d. Fragment the labeled cRNA to the appropriate size for hybridization.

3. Hybridization and Washing: a. Hybridize the fragmented and labeled cRNA to the microarray chip overnight in a hybridization oven. b. After hybridization, wash the arrays to remove non-specifically bound cRNA.

4. Scanning and Data Extraction: a. Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals. b. Use image analysis software to quantify the signal intensity for each probe on the array.

5. Data Analysis: a. Perform quality control on the raw data. b. Normalize the data to correct for systematic variations between arrays. c. Identify differentially expressed genes between this compound-treated and control samples using statistical tests (e.g., t-test, ANOVA). d. Perform clustering and pathway analysis on the differentially expressed genes.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_data_analysis Data Acquisition & Analysis rna_isolation RNA Isolation cDNA_synthesis cDNA Synthesis & Labeling rna_isolation->cDNA_synthesis hybridization Hybridization to Array cDNA_synthesis->hybridization washing Washing hybridization->washing scanning Scanning washing->scanning data_extraction Data Extraction scanning->data_extraction analysis Normalization & Analysis data_extraction->analysis

Microarray Experimental Workflow

Protocol 3: Validation of Gene Expression Changes by qPCR

This protocol is for validating the results from RNA-Seq or microarray experiments for a select number of genes.

1. cDNA Synthesis: a. Use the same high-quality RNA isolated for the primary experiment. b. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

2. Primer Design and Validation: a. Design primers specific to the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.

4. Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq). c. Calculate the fold change in gene expression using the ΔΔCq method. d. Statistically compare the expression levels between this compound-treated and control groups. A strong correlation between qPCR and RNA-Seq/microarray results provides confidence in the findings.

Signaling Pathway Diagram

Ddabt1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AT1R AT1 Receptor This compound->AT1R Inhibition PPARg PPARγ This compound->PPARg Activation MAPK MAPK Pathway AT1R->MAPK NFkB NF-κB Pathway AT1R->NFkB ROS ROS Production AT1R->ROS Gene_Expression Target Gene Expression (Inflammation, Metabolism, Cell Growth, Antiviral) MAPK->Gene_Expression Modulation NFkB->Gene_Expression Modulation ROS->Gene_Expression Modulation PPARg->Gene_Expression

This compound Putative Signaling Pathways

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protein Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general strategies for troubleshooting protein solubility. The term "Ddabt1" as a protein with known solubility issues could not be identified in the public scientific literature. The information presented here is a generalized resource applicable to a wide range of proteins.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common protein solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My purified protein is precipitating. What are the first steps to troubleshoot this issue?

A1: Protein precipitation is a common indicator of insolubility. The initial troubleshooting steps should focus on the protein's immediate environment: the buffer.

  • Buffer pH: A protein's solubility is often lowest at its isoelectric point (pI), where its net charge is zero[1][2]. To mitigate this, adjust the buffer pH to be at least one unit away from the protein's theoretical pI[2][].

  • Ionic Strength: The salt concentration of the buffer can significantly impact solubility. At low concentrations, increasing salt can enhance solubility ("salting in"), while at very high concentrations, it can cause precipitation ("salting out")[4]. It is advisable to test a range of salt concentrations (e.g., 50-500 mM NaCl).

  • Protein Concentration: High protein concentrations can favor aggregation and precipitation. If possible, work with lower protein concentrations initially. It has been noted that keeping the initial refolding concentration below 0.1 mg/ml can help prevent precipitation.

  • Temperature: Lower temperatures, often around 4°C, can slow down aggregation processes and are generally recommended for protein purification and storage.

Q2: I have optimized the buffer conditions, but solubility remains an issue. What additives can I use?

A2: Various chemical additives can be included in the buffer to enhance protein solubility and stability. Screening different additives is often necessary.

  • Sugars and Polyols: Glycerol (5-50%), sucrose, and sorbitol (0.2-0.5 M) can stabilize proteins and increase solubility.

  • Amino Acids: L-arginine and L-glutamate, often used in combination at concentrations around 50 mM, can suppress aggregation and improve solubility.

  • Reducing Agents: For proteins with cysteine residues, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-10 mM can prevent the formation of intermolecular disulfide bonds that lead to aggregation.

  • Detergents: For proteins with hydrophobic patches, low concentrations of non-ionic (e.g., Triton X-100, Tween-20 at 0.01%-1%) or zwitterionic detergents can be beneficial.

Q3: My protein is expressed in E. coli and forms inclusion bodies. How can I obtain soluble, active protein?

A3: Expression of eukaryotic proteins in E. coli often results in insoluble aggregates called inclusion bodies. Recovering active protein from inclusion bodies requires a process of solubilization and refolding.

  • Isolation and Washing: Inclusion bodies can be isolated from cell lysates by centrifugation. Washing with mild detergents (e.g., Triton X-100) can remove contaminants.

  • Solubilization (Denaturation): The washed inclusion bodies are solubilized using strong denaturants like 6-8 M guanidine hydrochloride (GuHCl) or 8 M urea to unfold the protein completely. A reducing agent should be included to reduce any disulfide bonds.

  • Refolding: The denatured protein is then refolded by removing the denaturant. This is a critical step and can be achieved through several methods:

    • Dilution: The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.

    • Dialysis: The denatured protein is placed in a dialysis bag, and the denaturant is gradually removed by exchanging the external buffer.

    • Chromatography: Size-exclusion or other chromatography methods can be used to separate the denaturant from the protein, allowing it to refold on the column.

Data Presentation: Additive Screening for Improved Solubility

The following table provides a structured approach to screening common additives for their effect on protein solubility.

Additive ClassAdditive ExampleConcentration RangePurpose
Polyols/Sugars Glycerol5% - 20% (v/v)Stabilizes protein structure, increases solvent viscosity.
Sorbitol0.2 M - 0.5 MOsmolyte that can aid in proper folding.
Amino Acids L-Arginine50 mM - 500 mMSuppresses aggregation.
L-Glutamate50 mM - 500 mMWorks synergistically with L-Arginine to improve solubility.
Reducing Agents Dithiothreitol (DTT)1 mM - 10 mMPrevents oxidation of cysteine residues and disulfide bond formation.
Detergents Triton X-1000.01% - 1% (v/v)Solubilizes proteins with hydrophobic regions.

Experimental Protocols

Protocol 1: Protein Refolding by Dilution

This protocol describes a general method for refolding a denatured protein from inclusion bodies by rapid dilution.

Materials:

  • Solubilized protein in denaturation buffer (e.g., 6 M GuHCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

  • Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.5 M Arginine).

  • Stir plate and stir bar.

  • Spectrophotometer for concentration measurement.

Procedure:

  • Determine the concentration of the denatured protein solution.

  • Place a large volume of ice-cold refolding buffer in a beaker on a stir plate, stirring gently.

  • Slowly add the denatured protein solution dropwise to the refolding buffer to a final protein concentration of 10-100 µg/mL.

  • Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

  • After incubation, concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

  • Centrifuge the concentrated protein solution at high speed (e.g., >14,000 x g) for 20-30 minutes to pellet any aggregated protein.

  • Assess the solubility and activity of the supernatant containing the refolded protein.

Mandatory Visualizations

experimental_workflow cluster_expression Protein Expression & Lysis cluster_solubility_check Solubility Assessment cluster_troubleshooting Troubleshooting Strategies cluster_outcome Final Outcome Expression Recombinant Expression Lysis Cell Lysis Expression->Lysis Centrifugation Centrifugation Lysis->Centrifugation SDS_PAGE SDS-PAGE of Soluble & Insoluble Fractions Centrifugation->SDS_PAGE Insoluble Insoluble Protein SDS_PAGE->Insoluble Majority in Pellet Soluble Soluble Protein SDS_PAGE->Soluble Majority in Supernatant Buffer_Opt Buffer Optimization (pH, Salt) Insoluble->Buffer_Opt Additive_Screen Additive Screening Buffer_Opt->Additive_Screen Buffer_Opt->Soluble Refolding Inclusion Body Refolding Additive_Screen->Refolding Additive_Screen->Soluble Refolding->Soluble

Caption: Troubleshooting workflow for protein insolubility.

logical_relationship cluster_causes Common Causes of Insolubility cluster_solutions Corresponding Solutions Incorrect_pH pH close to pI Adjust_pH Adjust pH Incorrect_pH->Adjust_pH Ionic_Strength Suboptimal Ionic Strength Optimize_Salt Optimize Salt Concentration Ionic_Strength->Optimize_Salt Hydrophobic Exposed Hydrophobic Patches Additives Use Additives (e.g., Arginine) Hydrophobic->Additives Disulfide Incorrect Disulfide Bonds Reducing_Agents Add Reducing Agents (e.g., DTT) Disulfide->Reducing_Agents

Caption: Relationship between causes of insolubility and solutions.

References

Technical Support Center: Optimizing Ddabt1 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddabt1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo animal studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of in vivo research with this novel compound.

Disclaimer

The information provided here is based on currently available data and general principles of pharmacology and toxicology. As this compound is a research compound, it is essential to conduct your own dose-ranging and toxicity studies in your specific animal models and experimental systems.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound and provides systematic approaches to their resolution.

Issue 1: Unexpected Toxicity or Adverse Events

Symptoms: Hunched posture, ruffled fur, weight loss, lethargy, or mortality at expected therapeutic doses.

Potential Causes:

  • Species-specific sensitivity: The reported LD50 of 5000 mg/kg was determined in rats. Mice or other species may exhibit different sensitivity.

  • Formulation issues: Poor solubility or stability of the formulation can lead to inconsistent dosing and potential toxicity from aggregates.

  • On-target toxicity: As an inhibitor of the Angiotensin II receptor type 1 (AT1), this compound may cause hypotension, electrolyte imbalance, or renal toxicity, especially at higher doses.

  • Off-target effects: The salicylic acid moiety could contribute to gastrointestinal irritation or other off-target effects.

Troubleshooting Steps:

  • Confirm Formulation Quality:

    • Visually inspect the formulation for any precipitation or phase separation.

    • If possible, analytically confirm the concentration and stability of this compound in the vehicle.

  • Perform a Dose-Response Toxicity Study:

    • Start with a low dose (e.g., one-tenth of the effective dose reported in rats, adjusted for body surface area) and escalate in a small cohort of animals.

    • Monitor animals closely for clinical signs of toxicity and record body weight daily.

    • Consider conducting a full Maximum Tolerated Dose (MTD) study (see protocol below).

  • Monitor for On-Target Effects:

    • In a satellite group of animals, monitor blood pressure and serum electrolytes.

    • At the end of the study, perform histopathological analysis of key organs, particularly the kidneys.

  • Consider Alternative Formulations/Routes: If oral administration leads to gastrointestinal issues, explore alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection, which may require different formulations.

Issue 2: Lack of Efficacy

Symptoms: The expected therapeutic effect is not observed at the administered doses.

Potential Causes:

  • Insufficient Dose: The dose used may be too low to achieve a therapeutic concentration at the target site.

  • Poor Bioavailability: this compound's bioavailability may be low or variable. Telmisartan, one of its parent compounds, has poor solubility.

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared in the test species.

  • Incorrect Administration Route: The chosen route of administration may not be optimal for achieving the desired exposure.

Troubleshooting Steps:

  • Dose Escalation Study:

    • Systematically increase the dose in different cohorts of animals.

    • If possible, measure a pharmacodynamic (PD) marker to assess target engagement.

  • Pharmacokinetic (PK) Analysis:

    • Conduct a pilot PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2) of this compound in your animal model. This will inform dosing frequency and levels.

  • Evaluate Alternative Formulations:

    • Consider formulations known to improve the solubility and absorption of poorly soluble compounds (e.g., solutions in DMSO/PEG, suspensions in methylcellulose with a surfactant).

  • Assess Target Engagement:

    • If a known downstream biomarker of AT1 inhibition is available (e.g., changes in blood pressure, specific gene or protein expression in the target tissue), measure it to confirm that this compound is reaching its target and exerting a biological effect.

Issue 3: High Variability in Animal Responses

Symptoms: Inconsistent therapeutic outcomes or toxicological effects among animals in the same dose group.

Potential Causes:

  • Formulation Inhomogeneity: If this compound is administered as a suspension, inconsistent mixing can lead to variable dosing.

  • Inaccurate Dosing Technique: Variability in the volume administered or the site of injection can affect absorption.

  • Biological Variability: Age, sex, and health status of the animals can influence drug metabolism and response.

  • Gavage Errors: In oral gavage, accidental administration into the lungs can lead to severe adverse effects and high variability.

Troubleshooting Steps:

  • Ensure Formulation Homogeneity:

    • If using a suspension, vortex or stir it thoroughly before each animal is dosed.

  • Refine Dosing Technique:

    • Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IP injection).

    • Use appropriate and calibrated equipment.

  • Standardize Animal Characteristics:

    • Use animals of the same sex, age, and from the same supplier.

    • Allow animals to acclimate to their environment before starting the experiment.

  • Confirm Gavage Accuracy:

    • Ensure proper technique is used for oral gavage to avoid accidental tracheal administration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: There is no published data on the use of this compound in mice. However, a reasonable starting point can be extrapolated from the rat data. The effective anti-inflammatory dose in rats was 12 mg/kg. A common method for interspecies dose scaling is based on body surface area. A conservative starting dose for an efficacy study in mice could be in the range of 10-20 mg/kg, but it is crucial to perform a dose-finding and tolerability study in your specific mouse strain and disease model. For initial safety assessments, a dose of approximately 5 mg/kg (based on less than 1/100th of the rat LD50, with a safety factor) would be a cautious starting point.

Q2: How should this compound be formulated for in vivo administration?

A2: The only published formulation for this compound is a suspension in 1% carboxymethyl cellulose (CMC) for oral administration[1]. This is a common and generally well-tolerated vehicle for preclinical studies. For other routes of administration or if solubility is an issue, other vehicles may be considered.

Q3: What is the mechanism of action of this compound?

A3: this compound is a conjugate of telmisartan and salicylic acid. Its mechanism of action is understood to be at least partially through the inhibition of the Angiotensin II receptor type 1 (AT1), similar to telmisartan[1]. The salicylic acid component likely contributes to its anti-inflammatory effects through pathways common to nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is needed to fully elucidate its complete mechanism of action[1][2].

Q4: What are the known in vitro concentrations of this compound that show biological activity?

A4: In vitro studies on Vero cells infected with the Chikungunya virus showed an IC50 (half-maximal inhibitory concentration) of 14.53 µM[2]. The CC50 (half-maximal cytotoxic concentration) was found to be greater than 700 µM, indicating a good selectivity index of over 33.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Cell Line Virus Value Reference
IC50 Vero Chikungunya 14.53 µM
CC50 Vero - > 700 µM

| Selectivity Index | - | - | > 33 | |

Table 2: In Vivo Data for this compound in Rats

Parameter Species Route Value Reference
Acute Oral LD50 Rat Oral 5000 mg/kg
Suggested Safe Dose Rat Oral < 50 mg/kg

| Effective Dose (Anti-inflammatory) | Rat | Oral | 12 mg/kg | |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound in 1% carboxymethyl cellulose (CMC).

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker or bottle

  • Weighing scale and spatula

Procedure:

  • Prepare 1% CMC Vehicle:

    • Weigh the required amount of CMC powder.

    • In a sterile beaker with a stir bar, slowly add the CMC powder to the sterile water while stirring continuously to avoid clumping.

    • Stir for several hours at room temperature, or overnight at 4°C, until the CMC is fully dissolved and the solution is clear and viscous.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound and vehicle for your study. For example, for a 10 mg/kg dose in animals receiving 10 mL/kg, you will need a 1 mg/mL suspension.

    • Weigh the this compound powder accurately.

    • Add a small amount of the 1% CMC vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.

    • Stir the final suspension for at least 30 minutes before administration.

  • Administration:

    • Stir the suspension immediately before drawing each dose to ensure homogeneity.

    • Administer to animals using an appropriate-sized oral gavage needle.

Protocol 2: Pilot Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Animals:

  • Age- and sex-matched mice (e.g., C57BL/6, 8-10 weeks old). Use a small number of animals per group (n=3-5).

Procedure:

  • Dose Selection:

    • Based on the rat LD50 and effective dose, select a range of doses. A suggested starting range for mice could be 10, 30, 100, and 300 mg/kg.

  • Administration:

    • Administer a single dose of this compound orally (or via the intended route of administration).

    • Include a vehicle control group.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur texture) immediately after dosing and at regular intervals for at least 7-14 days.

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy. Consider collecting major organs for histopathology.

  • MTD Determination:

    • The MTD is the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity. This dose can then be used as the high dose for subsequent efficacy studies.

Visualizations

Ddabt1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds G_Protein Gq/11 Protein AT1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Downstream Effects (e.g., Vasoconstriction, Inflammation) Ca_Release->Downstream_Effects PKC->Downstream_Effects This compound This compound This compound->AT1_Receptor Inhibits In_Vivo_Study_Workflow start Start: Hypothesis protocol_dev Protocol Development (IACUC Approval) start->protocol_dev dose_finding Pilot Study: Dose Finding / MTD protocol_dev->dose_finding formulation Formulation Preparation and QC dose_finding->formulation animal_acclimation Animal Acclimation (e.g., 1 week) formulation->animal_acclimation randomization Randomization and Group Allocation animal_acclimation->randomization dosing This compound Administration randomization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring endpoint Endpoint Data Collection (e.g., Efficacy, Biomarkers) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End: Conclusion analysis->end Troubleshooting_Logic start Unexpected Result (e.g., Toxicity, No Efficacy) check_formulation Check Formulation (Homogeneity, Stability) start->check_formulation review_dose Review Dose and Administration Technique check_formulation->review_dose Formulation OK refine_protocol Refine Protocol check_formulation->refine_protocol Formulation Issue assess_pk Consider Pilot PK Study review_dose->assess_pk Dose/Technique OK review_dose->refine_protocol Dose/Technique Issue assess_pd Consider PD/ Target Engagement Study assess_pk->assess_pd PK Profile Understood assess_pk->refine_protocol PK Issue Identified assess_pd->refine_protocol

References

Troubleshooting inconsistent results in Ddabt1 antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ddabt1 in antiviral assays. The information is designed to address common challenges and ensure the generation of reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antiviral activity?

This compound is an ester conjugate of telmisartan and salicylic acid.[1][2][3][4] It has demonstrated antiviral efficacy against the Chikungunya virus (CHIKV).[1] Studies have shown that this compound can significantly inhibit CHIKV infection by reducing the cytopathic effect (CPE), viral titer, viral RNA, and viral proteins.

Q2: What is the proposed mechanism of action for this compound?

The precise mechanism of action is still under investigation, but evidence suggests that this compound interferes predominantly with the early stages of the CHIKV life cycle. However, it has also been shown to have an effect on the later stages of infection. Part of its antiviral efficacy may be attributed to the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).

Q3: What are the key parameters to consider when designing a this compound antiviral assay?

When designing an experiment with this compound, it is crucial to consider the following:

  • Cell line: The original studies utilized Vero cells.

  • Virus strain and Multiplicity of Infection (MOI): The CHIK-PS strain at an MOI of 0.1 was used in key experiments.

  • Drug concentration: this compound has been shown to be effective at concentrations up to 100 μM with low cytotoxicity.

  • Timing of treatment: The effect of this compound can vary significantly depending on whether it is added before, during, or after viral infection.

Troubleshooting Guide

Issue 1: High Variability in Viral Titer Reduction

Q: We are observing inconsistent results in viral titer reduction between experiments. What are the potential causes and solutions?

A: High variability can stem from several factors. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Confluency Ensure cells are healthy, within a consistent passage number range, and seeded to achieve a consistent confluency (e.g., 90%) at the time of infection.
Variability in Virus Stock Titer Aliquot and titer your viral stock carefully. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles that can degrade the virus.
Inaccurate Drug Concentration Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration and ensure proper dissolution.
Inconsistent Incubation Times Use a calibrated timer for all incubation steps, including drug pretreatment, virus adsorption, and post-infection incubation.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Issue 2: No Significant Antiviral Effect Observed

Q: Our assay is not showing the expected reduction in viral replication with this compound treatment. Why might this be happening?

A: A lack of antiviral effect can be disappointing, but systematically reviewing your protocol can often identify the issue.

  • Suboptimal Treatment Timing: The antiviral activity of this compound is highly dependent on the timing of its addition. Post-infection treatment has been shown to be more effective than pre-treatment. Consider running a time-of-addition experiment to determine the optimal window for your specific experimental setup.

  • Incorrect Drug Concentration: The half-maximal inhibitory concentration (IC50) of this compound against CHIKV has been reported to be in the micromolar range. Ensure your working concentration is appropriate. A dose-response experiment is recommended to confirm the effective concentration.

  • Virus Strain Specificity: The reported efficacy of this compound is for the Chikungunya virus. Its activity against other viruses has not been documented in the provided information.

  • Inactive Compound: Ensure the integrity of the this compound compound. If possible, verify its purity and structure.

Issue 3: High Cytotoxicity Observed

Q: We are observing significant cell death in our this compound-treated wells, even in the absence of virus. What should we do?

A: High cytotoxicity can confound the results of your antiviral assay.

  • Determine the 50% Cytotoxic Concentration (CC50): It is essential to determine the CC50 of this compound on your specific cell line. The CC50 for this compound on Vero cells was found to be greater than 700 μM.

  • Use Lower Concentrations: Based on the CC50 value, select non-toxic concentrations of this compound for your antiviral assays.

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the assay. Include a vehicle-only control in your experiments.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If you are not using Vero cells, it is crucial to establish the cytotoxicity profile in your chosen cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Chikungunya Virus

ParameterValueCell LineVirus MOIReference
IC50 14.53 μMVero0.01
IC50 21.07 μMVero0.1
CC50 > 700 μMVeroN/A
Selectivity Index (SI) > 33VeroN/A

Table 2: Time-of-Addition Assay Results for this compound

Time of this compound Addition (post-infection)Viral InhibitionReference
Up to 4 hours> 95%
12 hours~ 58%

Experimental Protocols

Post-Treatment Antiviral Assay

This protocol is adapted from studies investigating the effect of this compound after viral infection.

  • Cell Seeding: Seed Vero cells in an appropriate cell culture plate or dish to achieve approximately 90% confluency on the day of infection.

  • Viral Infection: Infect the confluent cell monolayer with Chikungunya virus at the desired MOI (e.g., 0.1).

  • Virus Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.

  • Washing: Remove the viral inoculum and wash the cells three times with 1x PBS to remove any unbound virus.

  • This compound Treatment: Add fresh cell culture medium containing the desired concentration of this compound (or vehicle control) to the cells.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 18 hours).

  • Harvesting: Collect the cell supernatants to determine the viral titer via plaque assay and/or lyse the cells to analyze viral RNA and protein levels.

Time-of-Addition Assay

This protocol helps to determine the stage of the viral life cycle that is inhibited by this compound.

  • Cell Seeding and Infection: Follow steps 1-3 of the Post-Treatment Antiviral Assay protocol.

  • Staggered this compound Addition: Following the 90-minute virus adsorption and washing, add this compound-containing medium at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

  • Incubation: Incubate all plates until a common endpoint (e.g., 18 hours post-infection).

  • Harvesting: Collect the supernatants from all time points simultaneously and determine the viral titer by plaque assay.

Visualizations

G cluster_workflow This compound Antiviral Assay Workflow A Seed Vero Cells (90% confluency) B Infect with CHIKV (e.g., MOI 0.1) A->B C Virus Adsorption (90 min at 37°C) B->C D Wash 3x with PBS C->D E Add this compound-containing Medium D->E F Incubate (e.g., 18 hours) E->F G Harvest Supernatant and/or Cell Lysate F->G H Analyze Viral Titer, RNA, and Protein G->H

Caption: A generalized workflow for a post-treatment this compound antiviral assay.

G cluster_pathway Potential this compound Troubleshooting Logic Start Inconsistent or Unexpected Results Q1 Is there high variability between replicates? Start->Q1 A1 Check: Cell Health, Virus Titer, Pipetting, Incubation Times Q1->A1 Yes Q2 Is there no antiviral effect? Q1->Q2 No End Optimized Assay A1->End A2 Check: Treatment Timing, Drug Concentration, Compound Integrity Q2->A2 Yes Q3 Is there high cytotoxicity? Q2->Q3 No A2->End A3 Determine CC50, Lower Drug Concentration, Check Vehicle Control Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting common issues in this compound antiviral assays.

References

Cell line selection for consistent Ddabt1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Deleted in Malignant Brain Tumors 1 (DMBT1) protein. The information is tailored for scientists and professionals in drug development engaged in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMBT1 and what is its primary function in cancer?

A1: DMBT1 is a candidate tumor suppressor gene located on chromosome 10q25.3-q26.1.[1][2] It encodes a glycoprotein that belongs to the scavenger receptor cysteine-rich (SRCR) superfamily.[3] Functionally, DMBT1 is involved in epithelial differentiation, and innate immune defense.[3] In the context of cancer, it is often downregulated or lost in various malignancies, including brain, lung, gastrointestinal, and ovarian cancers.[1] Its tumor-suppressive functions are linked to the inhibition of cell proliferation, migration, and invasion, as well as enhancing sensitivity to chemotherapy agents like cisplatin.

Q2: What is the established signaling pathway for DMBT1 in cancer cells?

A2: DMBT1 is known to suppress cancer progression by interacting with galectin-3. This interaction leads to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Specifically, overexpression of DMBT1 can decrease the expression of galectin-3 and subsequently inhibit the phosphorylation of PI3K and Akt, leading to downstream effects on cell proliferation and survival.

Q3: How do I choose a suitable cell line for my DMBT1 experiments?

A3: The choice of cell line is critical for obtaining consistent and reliable results. The selection depends on the specific aims of your experiment (e.g., overexpression vs. knockdown studies).

  • For overexpression studies: Select a cell line with low or absent endogenous DMBT1 expression. This will provide a clear background to observe the effects of exogenously introduced DMBT1. The ovarian cancer cell line SKOV3 is a well-documented example of a cell line with low DMBT1 expression, making it an ideal model for such experiments.

  • For knockdown or knockout studies: Choose a cell line with detectable endogenous DMBT1 expression. This will allow you to assess the functional consequences of reducing or eliminating the protein.

  • General Considerations: Always verify the DMBT1 expression level in your selected cell line by Western blot or qRT-PCR before proceeding with your experiments. The expression of DMBT1 can be highly variable among different cancer cell lines.

Cell Line Selection Guide

The following table summarizes DMBT1 expression in some commonly used cancer cell lines, based on available literature. Researchers should independently verify these expression levels in their own lab.

Cell LineCancer TypeReported DMBT1 Expression LevelRecommended for
SKOV3 Ovarian CancerLow / DownregulatedOverexpression studies
SCLC Cell Lines Small Cell Lung CancerAbsent (in 20/20 lines tested in one study)Overexpression studies
NSCLC Cell Lines Non-Small Cell Lung CancerVariable; Absent in ~43% of lines testedVerify expression; suitable for both overexpression or knockdown depending on the specific cell line
Oral Squamous Carcinoma Cell Lines Oral CancerDownregulated or deleted in all 9 lines tested in one studyOverexpression studies
MCF7 Breast CancerVariable; often downregulated in breast cancer tissuesVerify expression before use
A549 Non-Small Cell Lung CancerVariable; reported to lack DMBT1 expression in some studiesVerify expression before use

Troubleshooting Guides

Problem 1: Weak or No DMBT1 Signal in Western Blot

Possible Causes and Solutions:

CauseSolution
Low Endogenous Expression: The selected cell line may have very low or no DMBT1 expression. Confirm DMBT1 mRNA levels with qRT-PCR. If protein levels are too low for detection, consider using a cell line with higher expression or creating a stable cell line overexpressing DMBT1.
Inefficient Protein Extraction: Use a lysis buffer containing protease inhibitors to prevent degradation. Sonication of the cell lysate can help to shear DNA and improve protein solubilization.
Poor Antibody Performance: Ensure you are using a validated antibody for Western blotting at the recommended dilution. Check the antibody datasheet for positive control recommendations. Consider testing a different primary antibody if issues persist.
Inefficient Protein Transfer: DMBT1 is a large protein, which can make transfer from the gel to the membrane challenging. Use a wet transfer system overnight at 4°C for optimal transfer of high molecular weight proteins. Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Inappropriate Blocking Conditions: Some blocking agents can mask epitopes. While 5% non-fat milk is common, try 5% Bovine Serum Albumin (BSA) as an alternative, as milk proteins can sometimes interfere with the detection of certain proteins.
Problem 2: Inconsistent Results in Functional Assays (Proliferation, Migration)

Possible Causes and Solutions:

CauseSolution
Variable Transfection/Transduction Efficiency: Optimize your transfection or transduction protocol to achieve consistent expression of your DMBT1 construct or knockdown efficiency of your shRNA/siRNA. Use a reporter gene (e.g., GFP) to monitor efficiency. For long-term studies, generating a stable cell line is highly recommended.
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes. Use low-passage cells for all experiments and maintain a consistent passage number across replicates.
Inconsistent Seeding Density: Ensure that cells are seeded at the same density for all experimental conditions and replicates, as cell density can significantly impact proliferation and migration rates.
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can profoundly affect cell behavior and experimental outcomes.

Experimental Protocols

Protocol 1: Western Blot for DMBT1 and Phosphorylated Akt (p-Akt)
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate briefly on ice to shear DNA.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane using a wet transfer system (e.g., overnight at 30V at 4°C).

    • Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against DMBT1, p-Akt (Ser473), and total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Co-Immunoprecipitation (Co-IP) of DMBT1 and Galectin-3
  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).

    • Prepare the cell lysate as described in the Western blot protocol, avoiding harsh detergents that disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with a primary antibody against DMBT1 or Galectin-3 (or an isotype control IgG) overnight at 4°C on a rotator.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting as described above, probing for both DMBT1 and Galectin-3.

Visualizations

DMBT1_Signaling_Pathway DMBT1 DMBT1 Galectin3 Galectin-3 DMBT1->Galectin3 inhibits PI3K PI3K Galectin3->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Proliferation Cell Proliferation, Migration & Invasion pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis

Caption: DMBT1 signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Cell Line Selection & Validation cluster_1 Phase 2: Genetic Manipulation cluster_2 Phase 3: Functional Analysis cluster_3 Phase 4: Mechanistic Analysis SelectCells Select Candidate Cell Lines (e.g., SKOV3 for overexpression) ValidateExpression Validate Endogenous DMBT1 Expression (Western Blot/qRT-PCR) SelectCells->ValidateExpression Transfection Transfect/Transduce Cells (DMBT1 plasmid or control vector) ValidateExpression->Transfection StableSelection Generate Stable Cell Lines (Optional but Recommended) Transfection->StableSelection VerifyManipulation Verify Overexpression/Knockdown (Western Blot) StableSelection->VerifyManipulation ProliferationAssay Proliferation Assay (e.g., CCK-8) VerifyManipulation->ProliferationAssay MigrationAssay Migration/Invasion Assay (e.g., Transwell) VerifyManipulation->MigrationAssay CoIP Co-Immunoprecipitation (DMBT1 & Galectin-3) VerifyManipulation->CoIP PathwayAnalysis Western Blot for Pathway Proteins (p-Akt, Total Akt) VerifyManipulation->PathwayAnalysis

Caption: Experimental workflow for studying DMBT1 function.

References

Addressing batch-to-batch variability of synthesized Ddabt1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesized compound Ddabt1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges that may arise during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is synthesized in a three-step process. The first step involves the protection of the carboxylic acid group of salicylic acid by benzylation. The resulting benzyl salicylate is then esterified with telmisartan. The final step is the removal of the benzyl protecting group via hydrogenolysis to yield this compound.[1][2][3]

Q2: What are the key purification steps for isolating this compound?

A2: Following the synthesis, this compound is purified using column chromatography, followed by recrystallization from ethanol.[1][3] The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Q3: What is the proposed mechanism of action for this compound?

A3: this compound is a conjugate of telmisartan and salicylic acid. It is believed to act in a manner similar to telmisartan by inhibiting the Angiotensin II Receptor Type 1 (AT1). This inhibition is thought to be a key factor in its observed antiviral and anti-inflammatory effects. However, other modes of action may also be involved and require further investigation.

Q4: What are the reported biological activities of this compound?

A4: this compound has shown potent in vitro activity against the Chikungunya virus (CHIKV). It has also demonstrated anti-inflammatory and anti-arthritic properties in in vivo models.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis and analysis of this compound.

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low yield in benzylation of salicylic acid Incomplete reaction.- Ensure anhydrous reaction conditions. - Use a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF). - Monitor the reaction progress by Thin Layer Chromatography (TLC).
Side reactions, such as alkylation of the phenolic hydroxyl group.- Control the reaction temperature. - Consider using a milder benzylating agent.
Low yield in esterification of benzyl salicylate with telmisartan Steric hindrance from the bulky telmisartan molecule can make esterification challenging.- Use a suitable coupling agent (e.g., DCC/DMAP, EDC/HOBt) to activate the carboxylic acid. - Optimize reaction time and temperature. - Ensure all reactants are of high purity.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete debenzylation (hydrogenolysis) Inactive or poisoned catalyst (Palladium on carbon - Pd/C).- Use fresh, high-quality Pd/C catalyst. - Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds, thiols). - Increase catalyst loading or hydrogen pressure.
Poor solubility of the starting material.- Choose a solvent system in which the protected this compound is soluble (e.g., a mixture of THF, ethanol, and water).
Purification and Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Difficulty in purifying this compound by column chromatography Poor separation of this compound from byproducts or unreacted starting materials.- Optimize the solvent system (eluent) for column chromatography. A gradient elution might be necessary. - Ensure proper packing of the silica gel column to avoid channeling. - Use a sample loading method that results in a narrow band at the top of the column.
This compound fails to crystallize or "oils out" during recrystallization The solution is not supersaturated, or impurities are inhibiting crystal formation.- Concentrate the solution by carefully evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound if available. - If the compound oils out, redissolve it in a minimal amount of hot solvent and allow it to cool more slowly.
Variable retention times or poor peak shape in HPLC analysis Inconsistent mobile phase composition, column degradation, or sample preparation issues.- Ensure the mobile phase is well-mixed and degassed. - Use a guard column to protect the analytical column from contaminants. - Dissolve the sample in the mobile phase whenever possible. - Check for system leaks and ensure the pump is functioning correctly.
Presence of unexpected peaks in the HPLC chromatogram Impurities from the synthesis, degradation of the sample, or contamination.- Analyze starting materials for purity. - Investigate potential side reactions during synthesis. - Store this compound under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. - Use HPLC-grade solvents and clean injection vials.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against the Chikungunya virus.

Compound IC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI = CC₅₀/IC₅₀)
This compound14.53> 500> 33
Telmisartan40.85 (at 0.1 MOI)> 700> 17
Salicylic AcidInactive> 700-

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the compound that results in 50% cell death. SI (Selectivity Index) is a ratio that measures the relative safety of the compound. A higher SI is desirable.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is performed in three main steps as previously described in the literature.

  • Benzylation of Salicylic Acid: Salicylic acid is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to protect the carboxylic acid group as a benzyl ester. The reaction progress is monitored by TLC.

  • Esterification with Telmisartan: The purified benzyl salicylate is then coupled with telmisartan. This esterification is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane).

  • Debenzylation: The final step is the removal of the benzyl protecting group. This is achieved through catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent mixture such as THF/ethanol.

Purification of this compound
  • Column Chromatography: The crude product from the debenzylation step is purified by flash column chromatography on silica gel. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is used to separate this compound from impurities.

  • Recrystallization: The fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent like ethanol to obtain the final product as a crystalline solid.

HPLC Analysis of this compound

Purity analysis of this compound is performed by reverse-phase HPLC. While a specific method for this compound is detailed in its primary publication, methods for its parent compound, telmisartan, can be adapted.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230-300 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Visualizations

This compound Synthesis Workflow

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Esterification cluster_2 Step 3: Debenzylation cluster_3 Purification Salicylic_Acid Salicylic Acid Benzyl_Salicylate Benzyl Salicylate Salicylic_Acid->Benzyl_Salicylate K₂CO₃, DMF Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzyl_Salicylate Protected_this compound Protected this compound Benzyl_Salicylate->Protected_this compound DCC, DMAP Telmisartan Telmisartan Telmisartan->Protected_this compound This compound This compound Protected_this compound->this compound H₂, Pd/C Column_Chromatography Column Chromatography This compound->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure this compound

Caption: Workflow for the three-step synthesis and purification of this compound.

Proposed Signaling Pathway of this compound

G This compound This compound AT1R AT1 Receptor This compound->AT1R Inhibition Gq_11 Gq/11 AT1R->Gq_11 AngII Angiotensin II AngII->AT1R Activation PLC Phospholipase C Gq_11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., Inflammation, Viral Replication) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Proposed inhibitory action of this compound on the AT1 receptor signaling pathway.

Troubleshooting Logic for Batch-to-Batch Variability

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting cluster_analysis Analysis Troubleshooting Variability Batch-to-Batch Variability (Yield, Purity, Activity) Synthesis Synthesis Parameters Variability->Synthesis Purification Purification Efficiency Variability->Purification Analysis Analytical Method Variability->Analysis Reagent_Quality Reagent Quality Synthesis->Reagent_Quality Reaction_Conditions Reaction Conditions (Temp, Time, Atmosphere) Synthesis->Reaction_Conditions Workup Aqueous Workup Synthesis->Workup Column_Packing Column Packing Purification->Column_Packing Solvent_System Solvent System Purification->Solvent_System Recrystallization_Solvent Recrystallization Solvent Purification->Recrystallization_Solvent Sample_Prep Sample Preparation Analysis->Sample_Prep HPLC_Method HPLC Method Validation Analysis->HPLC_Method Standard_Purity Reference Standard Purity Analysis->Standard_Purity

Caption: Logical approach to troubleshooting batch-to-batch variability of this compound.

References

Refining Ddabt1 delivery methods for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ddabt1, an ester conjugate of telmisartan and salicylic acid, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a synthetic compound that combines telmisartan and salicylic acid.[1][2][3][4] Its primary documented research applications are in the fields of virology and inflammation. Specifically, it has been investigated for its potential to inhibit Chikungunya virus (CHIKV) infection and to manage the associated arthritis and inflammation.[1]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is believed to exert its effects through multiple pathways. As a conjugate of telmisartan, it is thought to modulate the angiotensin II receptor type 1 (AT1). The parent compound, telmisartan, is known to block the AT1 receptor and activate PPAR-γ, and its anti-CHIKV efficacy is suggested to be partly mediated through the AT1/PPAR-γ/MAPKs pathways. This compound may also have other modes of action that are currently under investigation.

Q3: What is the recommended method for in vivo delivery of this compound?

A3: Based on published studies, the primary method for in vivo delivery of this compound in rats is oral administration. For this method, this compound is typically mixed with a vehicle such as 1% carboxymethyl cellulose (CMC) to achieve the desired concentration.

Q4: What are the key considerations for preparing this compound for oral administration?

A4: When preparing this compound for oral gavage, it is crucial to ensure a homogenous suspension in the vehicle (e.g., 1% CMC). The mixture should be prepared to deliver the target dose in a specific volume, typically 10 mL/kg for rats.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or lower than expected efficacy in vivo. Improper formulation: this compound may not be fully suspended in the delivery vehicle, leading to inaccurate dosing.Ensure thorough mixing of this compound with the 1% CMC vehicle to create a uniform suspension before each administration.
Degradation of the compound: Improper storage or handling could lead to the degradation of this compound.Store this compound according to the manufacturer's instructions. Prepare fresh formulations for each experiment to ensure stability.
Suboptimal dosage: The dose used may not be sufficient to elicit the desired biological response in the specific animal model or disease state.Refer to the dosage and administration data from preclinical studies. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Observed toxicity or adverse effects in animal subjects. High dosage: The administered dose may be approaching toxic levels for the specific animal model.An acute oral toxicity study in rats indicated no mortality up to a dose of 2000 mg/kg, with an LD50 of 5000 mg/kg. However, it is recommended to start with lower effective doses and carefully monitor animals for any signs of toxicity.
Off-target effects: Like any pharmacological agent, this compound may have unintended biological effects.Carefully observe and document any unexpected physiological or behavioral changes in the animals. If significant off-target effects are suspected, consider reducing the dose or exploring alternative delivery routes that might alter the biodistribution.
Difficulty with oral administration. Animal stress: The gavage procedure can be stressful for animals, potentially affecting experimental outcomes.To minimize stress, ensure that personnel are well-trained in animal handling and gavage techniques. For chronic studies, consider alternative, less stressful methods of oral administration if feasible.
Inaccurate dosing volume: Incorrect calculation of the administration volume can lead to dosing errors.The recommended dose volume for oral administration in rats is 10 mL/kg. Ensure accurate body weight measurements for each animal before calculating the volume to be administered.

Data Presentation

Table 1: Summary of In Vivo Dosage and Toxicity of this compound in Rats

Study TypeAnimal ModelRoute of AdministrationVehicleDose(s)Key FindingsReference(s)
Acute Oral ToxicityWistar albino rats (female)Oral1% CMC50, 300, 2000 mg/kgNo mortality observed up to 2000 mg/kg. LD50 determined to be 5000 mg/kg.
Anti-inflammatory (Acute)Wistar ratsOral-12 mg/kg (0.0194 mmol/kg)Showed an 87.59% reduction in paw edema at 4 hours.
Anti-inflammatory (Sub-acute)Wistar ratsOral-0.0194 mmol/kg (daily for 7 days)Demonstrated significant anti-inflammatory effects.
Anti-inflammatory (Chronic)Wistar ratsOral-Daily administrationEffective in reducing paw edema over 28 days in a CFA-induced arthritis model.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study of this compound in Wistar Rats

This protocol is adapted from the OECD-423 guidelines as described in the cited literature.

  • Animal Model: Use female Wistar albino rats (8–10 weeks old; 120–150 g).

  • Housing: House the animals in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle.

  • Fasting: Fast the animals for approximately 15 to 16 hours before administration, with free access to water.

  • This compound Preparation: Prepare a suspension of this compound in 1% carboxymethyl cellulose (CMC) to the desired concentration.

  • Administration: Administer a single dose of this compound orally using a gavage needle. The dose volume should be 10 mL/kg of body weight. Start with a dose of 50 mg/kg, and if no mortality is observed, proceed to higher doses (300 mg/kg and 2000 mg/kg) in a stepwise manner with new groups of animals.

  • Post-administration: Provide food approximately 3 to 4 hours after administration.

  • Observation: Observe the animals closely for any signs of toxicity or mortality for a specified period (e.g., 14 days).

Protocol 2: Evaluation of Acute Anti-inflammatory Activity of this compound in Rats

This protocol is based on the carrageenan-induced paw edema model.

  • Animal Model: Use Wistar rats (180–220 g).

  • Grouping: Divide the animals into experimental groups (n=6), including a vehicle control group, a positive control group (e.g., diclofenac 10 mg/kg), and the this compound treatment group (12 mg/kg or 0.0194 mmol/kg).

  • Administration: Administer the respective treatments orally 1 hour prior to the induction of inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the left hind paw of each rat.

  • Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.

Mandatory Visualizations

Ddabt1_Signaling_Pathway cluster_0 This compound (Telmisartan-Salicylic Acid Conjugate) cluster_1 Cellular Effects This compound This compound AT1R Angiotensin II Receptor Type 1 (AT1R) This compound->AT1R Inhibition PPARg PPAR-γ This compound->PPARg Activation (Proposed) CHIKV_Replication Chikungunya Virus (CHIKV) Replication This compound->CHIKV_Replication Inhibition MAPKs MAPKs AT1R->MAPKs Activation NFkB NF-κB AT1R->NFkB Activation AT1R->CHIKV_Replication Promotes PPARg->MAPKs Inhibition PPARg->NFkB Inhibition Inflammation Inflammation (e.g., in Arthritis) MAPKs->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Proposed signaling pathway of this compound in inhibiting inflammation and CHIKV replication.

Ddabt1_InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experimental Model cluster_eval Evaluation prep_this compound Prepare this compound Suspension (e.g., in 1% CMC) administer Oral Administration (Gavage) prep_this compound->administer animal_prep Animal Preparation (Fasting, Acclimatization) animal_prep->administer model Induce Disease Model (e.g., Carrageenan for Inflammation) administer->model observe Observation & Monitoring (Toxicity, Clinical Signs) model->observe measure Measure Efficacy (e.g., Paw Volume, Viral Titer) model->measure analysis Data Analysis observe->analysis measure->analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Mitigating cytotoxicity of Ddabt1 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ddabt1. The information below is designed to help mitigate issues of cytotoxicity that may be observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect high cell viability. What are the first troubleshooting steps?

A1: If you are observing higher-than-expected cytotoxicity, it is crucial to systematically evaluate your experimental setup. This compound has demonstrated a favorable selectivity index in published studies, suggesting a wide window between its effective and cytotoxic concentrations.[1][2][3][4] Consider the following initial steps:

  • Confirm Concentration Calculations: Double-check all calculations for stock solution preparation and serial dilutions. Errors in calculation are a common source of concentration-related issues.

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment starting from very low (nanomolar range) to high (micromolar range) concentrations of this compound. This will help determine the precise cytotoxic threshold for your specific cell line and experimental conditions.

  • Evaluate Incubation Time: High concentrations of a compound may become toxic with prolonged exposure. Consider reducing the incubation time to see if cytotoxicity decreases while the desired biological effect is maintained.

Q2: Could the solvent used to dissolve this compound be the source of cytotoxicity?

A2: Absolutely. Solvents like DMSO can be toxic to cells, especially at final concentrations above 0.1% - 0.5%.[5]

  • Run a Vehicle Control: Always include a "vehicle-only" control in your experiments. This consists of treating cells with the highest volume of solvent used in your drug dilutions (without this compound). This will help you distinguish between the cytotoxicity of the solvent and the compound itself.

  • Minimize Final Solvent Concentration: Aim to keep the final concentration of your solvent in the cell culture medium as low as possible (ideally ≤0.1%). This may require adjusting the concentration of your stock solution.

Q3: How much does the choice of cell line and its condition affect the cytotoxic response to this compound?

A3: Cell line sensitivity and health are critical factors that can significantly influence experimental outcomes.

  • Cell Line Specificity: Different cell lines have varying sensitivities to therapeutic compounds. The published CC50 value for this compound (>700 µM) was determined in Vero cells. Your cell line may be inherently more sensitive.

  • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at an optimal density. Cells that are overly confluent or too sparse can be more susceptible to stress and drug-induced toxicity.

  • Passage Number: Use cells with a low and consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes, which may affect sensitivity to the compound.

Q4: How can I be sure that I am observing true cytotoxicity and not an artifact of my assay?

A4: Assay interference is a known issue with certain compounds and can lead to false-positive results.

  • Visual Inspection: Always examine your cells under a microscope. Look for morphological changes characteristic of cell death, such as rounding, detachment, or membrane blebbing. Also, check for compound precipitation, which can interfere with optical-based assays.

  • Use an Orthogonal Assay: To confirm your results, use a second, different type of cytotoxicity or viability assay. For example, if you are using a metabolic assay like MTT (which measures mitochondrial activity), confirm the results with a membrane integrity assay like a Lactate Dehydrogenase (LDH) release assay. Concordant results from different methods increase confidence in the data.

Q5: Are there general lab practices that can help reduce the risk of observing non-specific cytotoxicity?

A5: Yes, adhering to best practices in cell culture is fundamental for obtaining reliable and reproducible results.

  • Aseptic Technique: Strictly maintain aseptic techniques to prevent microbial contamination, which can cause cell stress and death, confounding your results.

  • Reagent Quality: Use high-quality, sterile-filtered reagents and media. Ensure media has not expired and has been stored correctly.

  • Optimize Culture Conditions: Factors in the cellular microenvironment, such as pH, oxygen levels, and glucose concentration, can impact a cell's response to a drug. Ensure these are consistent and optimal for your cell line.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound based on published literature.

MetricValueCell Line / ModelReference
IC50 (Antiviral Activity) 14.53 µM - 21.07 µMVero Cells (CHIKV)
CC50 (Cytotoxicity) > 700 µMVero Cells
Selectivity Index (SI) > 33Vero Cells (CHIKV)
LD50 (Acute Oral Toxicity) 5000 mg/kgRats
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the viral activity.

  • CC50 (50% cytotoxic concentration): The concentration of this compound that results in the death of 50% of the cells.

  • Selectivity Index (SI = CC50 / IC50): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over the host cells.

  • LD50 (Lethal Dose, 50%): The dose of the substance that is lethal to 50% of the tested animal population.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the untreated control (set as 100% viability) and plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures the release of the cytosolic enzyme LDH from cells with damaged membranes, a key indicator of cytotoxicity.

Materials:

  • Cells and compound treatment setup as in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. Set up additional control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity relative to the "Maximum LDH Release" control after subtracting background values.

Mandatory Visualizations

Signaling Pathway

This compound is a conjugate of Telmisartan, an Angiotensin II Receptor Type 1 (AT1) blocker. Therefore, this compound is expected to mitigate cytotoxicity by inhibiting the downstream signaling of the AT1 receptor, which is known to trigger pathways involved in inflammation and cell proliferation.

Ddabt1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Inhibition Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Inflammation, Proliferation, Hypertrophy) Ca2->Downstream PKC->Downstream

Caption: Proposed inhibitory mechanism of this compound on the AT1 receptor signaling pathway.

Experimental Workflow

The following workflow provides a logical sequence for troubleshooting unexpected cytotoxicity during in vitro experiments with this compound.

Cytotoxicity_Troubleshooting_Workflow Start Start: High Cytotoxicity Observed CheckCalcs Step 1: Verify Compound Concentration Calculations Start->CheckCalcs VehicleControl Step 2: Run Vehicle (Solvent) Control CheckCalcs->VehicleControl IsSolventToxic Is Vehicle Toxic? VehicleControl->IsSolventToxic LowerSolvent Action: Lower Final Solvent Concentration IsSolventToxic->LowerSolvent Yes CheckCells Step 3: Evaluate Cell Health (Density, Passage, Morphology) IsSolventToxic->CheckCells No LowerSolvent->CheckCells OptimizeCulture Action: Optimize Seeding Density & Use Low Passage Cells CheckCells->OptimizeCulture If issues found OrthogonalAssay Step 4: Perform Orthogonal Viability/Cytotoxicity Assay (e.g., LDH, Trypan Blue) CheckCells->OrthogonalAssay OptimizeCulture->OrthogonalAssay DoResultsMatch Do Results from Different Assays Match? OrthogonalAssay->DoResultsMatch AssayArtifact Conclusion: Initial Result Likely an Assay Artifact. Investigate Interference. DoResultsMatch->AssayArtifact No TrueCytotoxicity Conclusion: Cytotoxicity is Likely Real for this Cell Line/Condition. Optimize Dose & Time. DoResultsMatch->TrueCytotoxicity Yes

Caption: A troubleshooting workflow for investigating high this compound cytotoxicity.

References

Validation & Comparative

Efficacy of Ddabt1: A Comparative Analysis Against Telmisartan and Salicylic Acid in Chikungunya Virus Infection and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study has unveiled the superior efficacy of a novel compound, Ddabt1, a conjugate of telmisartan and salicylic acid, in inhibiting Chikungunya virus (CHIKV) infection and associated inflammation when compared to telmisartan and salicylic acid administered alone. This comparison guide provides a detailed overview of the experimental data, methodologies, and underlying mechanisms for researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound is a novel ester conjugate of telmisartan and salicylic acid designed to combine the therapeutic properties of both molecules.

Telmisartan is an angiotensin II receptor blocker (ARB) widely used for the management of hypertension.[1][2][3] It exerts its effects by selectively blocking the AT1 receptor, leading to vasodilation and reduced blood pressure.[1][4] Additionally, telmisartan exhibits partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to beneficial metabolic effects.

Salicylic acid is a well-known compound with keratolytic, comedolytic, and anti-inflammatory properties. Its anti-inflammatory effects are attributed to the modulation of COX-1 enzymatic activity, which decreases the formation of pro-inflammatory prostaglandins. It is commonly used in dermatology to treat conditions like acne.

Comparative Efficacy in Chikungunya Virus Infection

Recent in vitro studies have demonstrated that this compound exhibits significantly greater antiviral activity against Chikungunya virus than either telmisartan or salicylic acid alone, or their simple combination.

Quantitative Data Summary

The following table summarizes the key efficacy data from a comparative study on the inhibition of Chikungunya virus (CHIKV) in Vero cells.

Compound/DrugConcentration% Reduction in CHIKV ProgenyIC50 (µM) for CHIKV Inhibition
This compound 50 µM69%14.59 (MOI 0.01), 21.07 (MOI 0.1)
Telmisartan (TM) 50 µM43%Not Reported in this study
Salicylic Acid (SA) 50 µM7%Not Reported in this study
TM + SA Combination 50 µM56%Not Reported in this study

Data sourced from a study on the inhibition of Chikungunya virus.

Anti-Inflammatory and Anti-Arthritic Efficacy

In addition to its antiviral properties, this compound has shown superior efficacy in reducing inflammation and arthritis in in vivo models compared to its constituent components. The LD50 of this compound in rats was found to be 5000 mg/kg, indicating a good safety profile.

Mechanism of Action and Signaling Pathways

The enhanced efficacy of this compound is believed to stem from a multi-targeted mechanism of action. It is suggested that the conjugation of salicylic acid to telmisartan increases its antiviral efficacy. The proposed mechanism involves the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).

Proposed Signaling Pathway for this compound's Anti-CHIKV Activity

Ddabt1_Pathway cluster_virus CHIKV Infection cluster_cell Host Cell cluster_compounds Therapeutic Agents CHIKV Chikungunya Virus Replication Viral Replication CHIKV->Replication AT1R AT1 Receptor AT1R->Replication Promotes This compound This compound This compound->Replication Inhibits This compound->AT1R Inhibits Telmisartan Telmisartan Telmisartan->AT1R Inhibits

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

In Vitro Antiviral Assay

Cell Culture and Virus: Vero cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). The Chikungunya virus (CHIKV) was propagated in Vero cells.

Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentrations of the compounds, Vero cells were treated with various concentrations of this compound, telmisartan, and salicylic acid for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) for this compound was found to be greater than 700 µM.

Plaque Reduction Assay: Vero cells were seeded in 6-well plates and infected with CHIKV at a specific multiplicity of infection (MOI). After viral adsorption, the cells were washed and overlaid with a medium containing different concentrations of the test compounds and 1% methylcellulose. After incubation, the cells were fixed and stained with crystal violet to visualize and count the plaques. The percentage of plaque reduction relative to the virus control was calculated.

IC50 Determination: Vero cells were infected with CHIKV at MOIs of 0.1 and 0.01. Post-infection, cells were treated with varying concentrations of this compound (10–100 μM). The 50% inhibitory concentration (IC50) was then calculated based on the reduction in viral titer.

Experimental Workflow for In Vitro Antiviral Efficacy Testing

Antiviral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Vero Cells C Infect Vero Cells with CHIKV A->C B Propagate Chikungunya Virus B->C D Treat with this compound, Telmisartan, Salicylic Acid C->D E Incubate and Overlay with Methylcellulose D->E F Fix and Stain Plaques E->F G Count Plaques and Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for in vitro antiviral plaque reduction assay.

Conclusion

The available data strongly suggest that this compound, a novel conjugate of telmisartan and salicylic acid, is a promising therapeutic candidate with significantly enhanced efficacy against Chikungunya virus infection and its associated inflammatory symptoms compared to telmisartan and salicylic acid alone. The synergistic or enhanced effect observed with this compound warrants further preclinical and clinical investigation to fully elucidate its therapeutic potential.

References

Ddabt1 Demonstrates Potent In Vivo Anti-Inflammatory Effects Compared to Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vivo studies validates Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, as a potent anti-inflammatory agent, outperforming its constituent components and a standard non-steroidal anti-inflammatory drug (NSAID) in preclinical models. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data and protocols, for researchers, scientists, and drug development professionals in the field of inflammation.

This compound has been shown to significantly reduce acute, subacute, and chronic inflammation in rat models.[1][2] Its mechanism of action is believed to be, at least in part, through the modulation of the angiotensin II receptor type 1 (AT1), a pathway implicated in inflammatory processes.[2][3] This unique combination of an angiotensin II receptor blocker (ARB) and a salicylate presents a promising therapeutic strategy for inflammatory disorders.

Comparative Efficacy of this compound in Acute Inflammation

In a key in vivo study utilizing the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, this compound demonstrated superior anti-inflammatory activity compared to diclofenac, salicylic acid (SA), and telmisartan (TM).[4]

Treatment GroupDosage (mmol/kg)Mean Reduction in Paw Edema (%)
This compound 0.0194 87.59%
DiclofenacNot Specified74.30%
Salicylic Acid (SA)Not Specified54.92%
Telmisartan (TM) + Salicylic Acid (SA)Not Specified65.58%

Table 1: Comparative efficacy of this compound and other anti-inflammatory agents in the carrageenan-induced paw edema model in rats. Data sourced from.

The data clearly indicates that this compound at a low dosage produces a significantly greater reduction in paw edema than both its individual components and the widely used NSAID, diclofenac. Further studies also demonstrated this compound's effectiveness in subacute and chronic inflammation models, showing a 62.86% reduction in exudate weight and a 68.24% reduction in granuloma weight in subacute inflammation studies.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the rat's right hind paw.

  • Test Substance Administration: this compound, control substances (e.g., diclofenac, salicylic acid, telmisartan), or vehicle are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation Model)

This model is used to induce a more persistent inflammatory response, mimicking chronic inflammatory conditions like rheumatoid arthritis.

  • Animal Model: Lewis or Sprague-Dawley rats are commonly used due to their susceptibility to developing arthritis.

  • Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of the rat's right hind paw or at the base of the tail.

  • Test Substance Administration: this compound or control substances are administered daily for a specified period (e.g., 14-28 days) following CFA injection.

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, assessing arthritic scores (based on erythema and swelling), and monitoring changes in body weight. Histopathological analysis of the joints can also be performed at the end of the study to assess synovial inflammation and cartilage destruction.

Visualizing the Molecular Pathways and Experimental Process

To further elucidate the mechanisms and procedures involved, the following diagrams are provided.

G cluster_0 This compound Proposed Anti-Inflammatory Signaling Pathway This compound This compound AT1R Angiotensin II Receptor 1 (AT1R) This compound->AT1R Blocks COX2 COX-2 Transcription This compound->COX2 Inhibits (Salicylic Acid component) PPARg PPARγ This compound->PPARg Activates (Telmisartan component) NFkB NF-κB AT1R->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes Transcription Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Leads to Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Prostaglandins->Inflammation AntiInflammatory_Effects Anti-inflammatory Effects PPARg->AntiInflammatory_Effects

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

G cluster_1 In Vivo Validation Workflow for this compound start Start animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model grouping Randomly Assign to Treatment Groups animal_model->grouping treatment Administer this compound or Control Substance grouping->treatment induction Induce Inflammation (Carrageenan or CFA) treatment->induction measurement Measure Inflammatory Parameters (e.g., Paw Volume) induction->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Experimental workflow for in vivo validation of this compound.

G cluster_2 Logical Comparison of Anti-Inflammatory Agents This compound This compound (Telmisartan-Salicylic Acid Conjugate) Telmisartan Telmisartan (ARB) This compound->Telmisartan Superior Efficacy Salicylic_Acid Salicylic Acid (Salicylate) This compound->Salicylic_Acid Superior Efficacy Diclofenac Diclofenac (NSAID) This compound->Diclofenac Superior Efficacy

Caption: Comparative efficacy of this compound against other agents.

Conclusion

The available in vivo data strongly supports the potent anti-inflammatory effects of this compound, which surpasses the efficacy of its parent compounds and the commonly used NSAID, diclofenac. The dual mechanism of action, targeting both the AT1 receptor and prostaglandin synthesis pathways, likely contributes to its enhanced therapeutic effect. These findings position this compound as a compelling candidate for further investigation and development as a novel treatment for a range of inflammatory conditions.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of DDABT1

Author: BenchChem Technical Support Team. Date: November 2025

DDABT1, a novel ester conjugate of telmisartan and salicylic acid, has demonstrated promising therapeutic potential as both an antiviral agent against Chikungunya virus (CHIKV) and a potent anti-inflammatory compound. This guide provides a comprehensive comparison of its performance in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo evaluations of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Chikungunya Virus (CHIKV)

ParameterValueDescription
IC₅₀ 14.53 μMThe concentration of this compound that inhibits 50% of CHIKV infection in cell culture.[1][2][3][4]
CC₅₀ > 700 μMThe concentration of this compound that causes a 50% reduction in viable cells, indicating its cytotoxicity. A higher value suggests lower toxicity to host cells.[4]
Selectivity Index (SI) > 33Calculated as CC₅₀/IC₅₀, this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.
Inhibition at 4h post-infection > 95%A time-of-addition experiment revealed significant inhibition of CHIKV when the compound was added up to 4 hours after initial infection, suggesting it primarily targets the early stages of the viral life cycle.

Table 2: In Vivo Anti-inflammatory and Toxicity Profile of this compound in Rats

ParameterValueModel/Assay
LD₅₀ 5000 mg/kgThe median lethal dose determined in an acute oral toxicity study in rats, indicating a high safety margin.
Reduction in Paw Edema (Chronic) 87.14%In a Complete Freund's Adjuvant (CFA)-induced arthritis model, this compound showed a significant reduction in paw edema on day 28.
Reduction in Exudate Weight (Subacute) 62.86%In a subacute inflammation model, this compound significantly reduced the weight of inflammatory exudates.
Reduction in Granuloma Weight (Subacute) 68.24%In the same subacute model, this compound also effectively reduced the weight of granulomatous tissue.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.

1. In Vitro Antiviral Assays

  • Cellular Cytotoxicity Assay (CC₅₀ Determination): Vero cells were seeded in 96-well plates and treated with serial dilutions of this compound. Cell viability was assessed after a specified incubation period using a standard colorimetric assay (e.g., MTT assay) to determine the concentration at which 50% of cells remain viable.

  • CHIKV Infection and Inhibition (IC₅₀ Determination): Vero cells were infected with CHIKV at a specific multiplicity of infection (MOI). Following infection, the cells were treated with various non-toxic concentrations of this compound. The inhibition of viral activity was quantified by measuring the reduction in cytopathic effect (CPE), viral titer (plaque assay), viral RNA (qRT-PCR), and viral protein expression (Western blot and immunofluorescence).

  • Time-of-Addition Experiment: To determine the stage of the viral life cycle targeted by this compound, the compound was added to infected Vero cells at different time points before, during, and after infection. The level of viral inhibition at each time point was then quantified.

2. In Vivo Anti-inflammatory and Toxicity Studies

  • Acute Oral Toxicity (LD₅₀ Determination): Wistar rats were administered a single oral dose of this compound at various concentrations (starting from 50 mg/kg and increasing to 2000 mg/kg). The animals were observed for signs of toxicity and mortality over a specified period to determine the LD₅₀.

  • Acute Anti-inflammatory Activity: Paw edema was induced in Wistar rats by injecting carrageenan into the sub-plantar tissue of the left hind paw. This compound and control substances were administered orally one hour prior to the carrageenan injection. The volume of paw swelling was measured at various time points post-injection.

  • Subacute Anti-inflammatory Activity: Cotton pellets were subcutaneously implanted in rats to induce granuloma formation. The animals were treated daily with this compound or control substances for seven days. At the end of the study, the weights of the exudates and the dried granulomatous tissue were measured.

  • Chronic Anti-inflammatory Activity (CFA-induced Arthritis): Arthritis was induced in rats by injecting Complete Freund's Adjuvant (CFA) into the hind paw. The animals received daily oral doses of this compound or control substances. The diameter of the paw was measured at regular intervals (e.g., days 7, 14, 21, and 28) to assess the reduction in inflammation.

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of this compound

The antiviral efficacy of this compound is partly attributed to its ability to modulate the Angiotensin II Receptor Type 1 (AT1). This diagram illustrates its proposed mechanism of action in the context of CHIKV infection.

G cluster_0 Host Cell CHIKV CHIKV AT1 AT1 Receptor CHIKV->AT1 Upregulates Viral_Replication Viral Replication AT1->Viral_Replication Promotes This compound This compound This compound->AT1 Inhibits Inflammation Inflammation Viral_Replication->Inflammation

Caption: Proposed mechanism of this compound in inhibiting CHIKV infection.

General Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antiviral and anti-inflammatory properties of a compound like this compound, from initial in vitro screening to subsequent in vivo validation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (CC50) Antiviral Antiviral Assay (IC50) Cytotoxicity->Antiviral Determine Non-toxic Dose MoA Mechanism of Action Studies Antiviral->MoA Investigate How it Works Toxicity Acute Toxicity (LD50) MoA->Toxicity Proceed if Promising Efficacy Anti-inflammatory Models Toxicity->Efficacy Establish Safety

Caption: Workflow for this compound from in vitro to in vivo studies.

References

Ddabt1 vs. Ribavirin: A Comparative Analysis for the Treatment of Chikungunya Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global effort to combat the debilitating Chikungunya virus (CHIKV), a re-emerging arbovirus causing fever, rash, and severe arthralgia, the scientific community is actively exploring novel antiviral agents. This guide provides a detailed comparison of two such compounds: Ddabt1, a novel conjugate of telmisartan and salicylic acid, and Ribavirin, a broad-spectrum antiviral drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data.

Overview of Antiviral Compounds

This compound is a recently synthesized ester conjugate of telmisartan (an angiotensin II receptor blocker) and salicylic acid (a nonsteroidal anti-inflammatory drug).[1][2][3][4] This dual-action molecule is designed to not only inhibit viral replication but also to manage the inflammatory symptoms characteristic of Chikungunya infection.[1]

Ribavirin , a synthetic guanosine analog, has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. It is an FDA-approved drug for treating respiratory syncytial virus and, in combination with other agents, hepatitis C. Its efficacy against CHIKV has been explored in both preclinical and limited clinical settings.

Comparative Efficacy and Cytotoxicity

The in vitro efficacy of this compound and Ribavirin against Chikungunya virus has been evaluated in various cell lines. The following table summarizes the key quantitative data from these studies.

CompoundMetricValueCell LineVirus StrainReference
This compound IC5014.53 μMVeroNot Specified
CC50> 500 μMVeroNot Specified
Selectivity Index (SI)> 33VeroNot Specified
Ribavirin EC50341.1 μMNot SpecifiedNot Specified
CC5030.7 mMNot SpecifiedNot Specified
EC502.05 μM (0.5 µg/ml)BHK21CHIKV-0708

Mechanism of Action

The antiviral mechanisms of this compound and Ribavirin differ significantly, targeting distinct pathways in the viral life cycle and host response.

This compound appears to exert its anti-CHIKV effects primarily during the early stages of infection. Time-of-addition experiments have shown that it can inhibit over 95% of viral replication when added up to 4 hours post-infection. Its proposed mechanism involves the modulation of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound may interfere with host pathways that are crucial for viral replication.

cluster_host_cell Host Cell CHIKV CHIKV Entry Viral Entry CHIKV->Entry Replication Viral Replication Entry->Replication Progeny Viral Progeny Replication->Progeny AT1 AT1 Receptor HostPathways Host Pathways for Replication AT1->HostPathways Activates HostPathways->Replication Supports This compound This compound This compound->AT1 Inhibits cluster_host_cell Host Cell IMPDH IMPDH GTP GTP Pool IMPDH->GTP Synthesizes ViralRNASynthesis Viral RNA Synthesis & Capping GTP->ViralRNASynthesis Required for CHIKVReplication CHIKV Replication ViralRNASynthesis->CHIKVReplication Ribavirin Ribavirin Ribavirin->IMPDH Inhibits cluster_workflow This compound In Vitro Antiviral Assay Workflow A 1. Cell Seeding: Vero cells are seeded in culture plates. B 2. CHIKV Infection: Cells are infected with CHIKV (MOI 0.1). A->B C 3. Post-Infection Treatment: This compound is added at various concentrations after a 90-minute viral adsorption period. B->C D 4. Incubation: Cells are incubated for 18 hours. C->D E 5. Endpoint Analysis: Supernatants are collected to determine viral titer via plaque assay. Cell viability is assessed to determine CC50. D->E

References

Statistical Validation of Ddabt1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bhubaneswar, India - A recently synthesized compound, DDABT1, an ester conjugate of telmisartan (TM) and salicylic acid (SA), has demonstrated significant potential as a dual-action antiviral and anti-inflammatory agent against Chikungunya virus (CHIKV) infection and associated arthritis.[1][2][3][4] This comparison guide provides a comprehensive overview of the experimental data validating the efficacy of this compound against relevant alternatives.

Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies, offering a clear comparison of this compound's performance against its constituent components and a standard anti-inflammatory drug.

Table 1: In Vitro Anti-CHIKV Activity

CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI = CC50/IC50)% Reduction in Viral Titer (at 50 μM)
This compound 14.53> 700> 3369%
Telmisartan (TM)---43%
Salicylic Acid (SA)---7%
TM + SA Combination---56%

IC50 (Half-maximal inhibitory concentration) and CC50 (Half-maximal cytotoxic concentration) values are crucial for determining the therapeutic window of a drug candidate. A higher SI indicates a more favorable safety profile.[1]

Table 2: In Vivo Anti-inflammatory Efficacy in Rats (Acute Inflammation Model)

Treatment (0.0194 mmol/kg)% Reduction in Paw Edema (at 4 hours)
This compound 87.59%
Diclofenac (10 mg/kg)74.3%
Salicylic Acid (SA)54.92%
TM + SA Combination65.58%

This in vivo data highlights the superior anti-inflammatory effect of the conjugated form (this compound) compared to its individual components and a widely used NSAID, diclofenac.

Table 3: In Vivo Subacute Anti-inflammatory Efficacy in Rats

Treatment% Reduction in Exudate Weight% Reduction in Granuloma Weight
This compound 62.86%68.24%
DiclofenacComparable to this compoundComparable to this compound
TM + SA CombinationSignificantly lower than this compound (P < 0.01)Significantly lower than this compound (P < 0.01)

These results suggest that this compound's efficacy in reducing inflammation in subacute models is comparable to diclofenac and significantly better than the simple combination of its parent molecules.

Experimental Protocols

The validation of this compound's efficacy was conducted through a series of robust in vitro and in vivo experiments.

In Vitro Anti-CHIKV Efficacy Assessment
  • Cells and Virus: Vero cells were utilized for the experiments. The Chikungunya virus strain used was CHIKV-PS.

  • Cytotoxicity Assay (CC50 Determination): The viability of Vero cells was assessed after treatment with various concentrations of this compound to determine the concentration that results in 50% cell death.

  • Plaque Assay (IC50 and Viral Titer Determination): Vero cells were infected with CHIKV (MOI 0.1 or 0.01). Post-infection, the cells were treated with varying concentrations of the test compounds. The number of plaque-forming units (PFU/mL) was determined to quantify the viral titer. The IC50 was calculated as the concentration of the compound that inhibited 50% of the viral plaques.

  • Time-of-Addition Experiment: To understand the mechanism of action, this compound (100 μM) was added at different time points post-infection (0, 2, 4, 6, 8, 10, and 12 hours). The viral titer was measured at 18 hours post-infection to determine at which stage of the viral life cycle the drug is most effective.

In Vivo Anti-inflammatory Studies in Rats
  • Animals: Wistar rats (180–220g) were used for the in vivo experiments.

  • Acute Inflammation Model (Carrageenan-induced paw edema): Inflammation was induced by injecting carrageenan into the rat paw. The test compounds were administered, and the paw volume was measured at intervals to determine the percentage reduction in edema.

  • Subacute Inflammation Model (Cotton pellet granuloma): Sterile cotton pellets were implanted subcutaneously in the rats to induce granuloma formation. The test compounds were administered over a period of time, after which the pellets were excised, and the dry weight of the granuloma was measured to assess the anti-inflammatory effect.

  • Toxicity Study (LD50 Determination): Acute oral toxicity studies were conducted in rats to determine the lethal dose 50 (LD50) of this compound, which was found to be 5000 mg/kg.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway, the experimental workflow for in vitro validation, and a comparison of the anti-inflammatory effects.

G cluster_0 Proposed Anti-CHIKV and Anti-inflammatory Pathway of this compound This compound This compound (Telmisartan-Salicylic Acid Conjugate) AT1R Angiotensin II Receptor Type 1 (AT1R) This compound->AT1R Inhibits CHIKV_Replication CHIKV Replication This compound->CHIKV_Replication Inhibits Inflammation Inflammation (e.g., Arthritis) This compound->Inflammation Reduces AT1R->CHIKV_Replication Promotes AT1R->Inflammation Promotes

Caption: Proposed mechanism of action of this compound.

G cluster_1 In Vitro Anti-CHIKV Efficacy Workflow A Vero Cell Culture B CHIKV Infection (MOI 0.1) A->B C Post-infection Treatment (this compound / Alternatives) B->C D Incubation (18 hours) C->D E Supernatant Collection D->E F Plaque Assay E->F G Data Analysis (Viral Titer, IC50) F->G

Caption: Experimental workflow for in vitro anti-CHIKV studies.

G cluster_2 Comparative Anti-inflammatory Efficacy This compound This compound 87.59% Diclofenac Diclofenac 74.3% This compound->Diclofenac > TMSA_Combo TM + SA Combo 65.58% Diclofenac->TMSA_Combo > SA Salicylic Acid 54.92% TMSA_Combo->SA >

Caption: Comparison of acute anti-inflammatory effects.

References

Reproducibility of Ddabt1 antiviral effects across different labs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent Ddabt1 with its constituent components and other antiviral compounds. The data presented is based on a seminal study investigating this compound's efficacy against Chikungunya virus (CHIKV). It is important to note that the findings regarding this compound currently originate from a single research group, and independent verification across different laboratories is pending.

Executive Summary

This compound, a novel ester conjugate of telmisartan and salicylic acid, has demonstrated promising antiviral activity against Chikungunya virus in vitro and in vivo.[1] This compound exhibits significantly greater potency than its individual components, telmisartan and salicylic acid, with salicylic acid showing no discernible anti-CHIKV effect on its own.[2] When compared to other antiviral agents, this compound's in vitro efficacy is noteworthy. However, a direct cross-study comparison is subject to variations in experimental conditions. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed, and visualizes the proposed mechanisms and workflows to facilitate a clear and objective assessment of this compound's potential as an anti-CHIKV therapeutic.

Quantitative Data Comparison

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its comparators against Chikungunya virus. All data for this compound, Telmisartan (as part of the this compound study), and Salicylic Acid are from the same study, ensuring internal consistency. Data for comparator drugs are from separate studies using the same cell line (Vero) to provide the most relevant comparison currently available.

Table 1: In Vitro Antiviral Activity and Cytotoxicity against Chikungunya Virus (Vero Cells)

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 14.53 >500 >34.4
Telmisartan40.85>500>12.24
Salicylic Acid>100>500-
Ribavirin10.95 - 142.7065.01 - >100~0.46 - >9.1
Favipiravir3.79>2000>527

IC₅₀ (50% inhibitory concentration): The concentration of the drug that inhibits 50% of the viral replication. A lower value indicates higher potency. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher value indicates lower toxicity. SI (Selectivity Index): A measure of the drug's therapeutic window. A higher SI is desirable.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral effects. These protocols are based on standard procedures for Chikungunya virus research.

Cell Lines and Virus
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are used for cytotoxicity and antiviral assays due to their high susceptibility to CHIKV infection.

  • Virus Strain: Chikungunya virus (e.g., prototype strain S27 or clinical isolates) is propagated in Vero cells to generate viral stocks. Viral titers are determined by plaque assay.

Cytotoxicity Assay
  • Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound (this compound, Telmisartan, Salicylic Acid) in the cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include untreated cell controls.

  • Incubate the plates for 48-72 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Neutralization Test (PRNT)
  • Seed Vero cells in 24-well plates and grow to confluency.

  • Prepare serial dilutions of the test compounds.

  • Incubate a standard amount of Chikungunya virus with each compound dilution for 1 hour at 37°C.

  • Infect the Vero cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% carboxymethyl cellulose and the respective compound concentration.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well.

  • The IC₅₀ is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.[3][4][5]

Cytopathic Effect (CPE) Reduction Assay
  • Seed Vero cells in 96-well plates and allow them to form a monolayer.

  • Infect the cells with Chikungunya virus.

  • After viral adsorption, add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 48-72 hours.

  • Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment) under a microscope.

  • The antiviral activity is determined by the ability of the compound to inhibit the virus-induced CPE.

Quantitative Real-Time PCR (qRT-PCR)
  • Infect Vero cells with Chikungunya virus and treat with the test compounds.

  • At a specified time post-infection (e.g., 24 hours), extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Perform real-time PCR using primers and probes specific for a conserved region of the Chikungunya virus genome (e.g., nsP1 or E1 gene).

  • Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH or β-actin).

Western Blotting
  • Infect Vero cells with Chikungunya virus and treat with the test compounds.

  • After 24-48 hours, lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for a Chikungunya virus protein (e.g., E2 envelope protein).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

In Vivo Efficacy in C57BL/6 Mice
  • Use adult C57BL/6 mice as a non-lethal model of Chikungunya-induced arthritis.

  • Infect the mice subcutaneously in the footpad with Chikungunya virus.

  • Administer the test compound (e.g., this compound) intraperitoneally or orally at a specified dosage and schedule.

  • Monitor the mice daily for clinical signs of disease, such as footpad swelling, which is measured with a digital caliper.

  • Collect blood samples at various time points to determine the viral load by qRT-PCR or plaque assay.

  • Assess inflammation and tissue damage in the joints through histological analysis at the end of the experiment.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow for its evaluation.

G cluster_0 Proposed Antiviral Mechanism of this compound CHIKV Chikungunya Virus HostCell Host Cell CHIKV->HostCell Infection AT1R Angiotensin II Receptor Type 1 (AT1R) HostCell->AT1R Upregulates ViralReplication Viral Replication AT1R->ViralReplication Promotes Inflammation Pro-inflammatory Pathways AT1R->Inflammation Activates This compound This compound This compound->AT1R Blocks

Caption: Proposed mechanism of this compound antiviral action.

G cluster_1 Experimental Workflow for this compound Evaluation Start Start Cytotoxicity Cytotoxicity Assay (Vero Cells) Start->Cytotoxicity AntiviralScreen In Vitro Antiviral Assays (Plaque Reduction, CPE) Cytotoxicity->AntiviralScreen Determine Non-toxic Concentrations Mechanism Mechanism of Action (qRT-PCR, Western Blot) AntiviralScreen->Mechanism Confirm Antiviral Effect InVivo In Vivo Efficacy (C57BL/6 Mice) Mechanism->InVivo Investigate Molecular Mechanism DataAnalysis Data Analysis (IC₅₀, CC₅₀, SI, Clinical Score) InVivo->DataAnalysis Evaluate In Vivo Protection End End DataAnalysis->End

Caption: General workflow for evaluating this compound's antiviral properties.

References

Safety Operating Guide

Proper Disposal Procedures for Ddabt1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Ddabt1" is an ester conjugate of telmisartan and salicylic acid and not a commercially available compound with its own Safety Data Sheet (SDS), these disposal procedures are based on the known hazards of its constituent components and general principles of laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Essential Safety and Logistical Information

Proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary hazards associated with this compound are derived from its components, telmisartan and salicylic acid. Telmisartan is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects[1]. Salicylic acid is harmful if swallowed, causes serious eye damage, and may also pose a risk to the unborn child[2][3][4][5]. Therefore, this compound waste must be treated as hazardous.

Hazard Summary of this compound Components
Hazard ClassificationTelmisartanSalicylic AcidLikely Hazard Profile for this compound
Acute Oral Toxicity Harmful if swallowedHarmful if swallowedHarmful if swallowed
Eye Damage/Irritation Not classified as an eye irritantCauses serious eye damageLikely to cause serious eye damage
Skin Irritation Not classified as a skin irritantIrritating to skinPotentially irritating to skin
Respiratory Irritation Not classified as a respiratory irritantIrritating to respiratory systemPotentially irritating to the respiratory system
Reproductive Toxicity Suspected of damaging fertility or the unborn childSuspected of damaging the unborn childSuspected of damaging fertility or the unborn child
Aquatic Toxicity Toxic to aquatic life with long-lasting effectsLow to moderate toxicity to aquatic organismsPotentially toxic to aquatic life
Physical Hazards Not flammableCombustible solid, may form explosive dust cloudsMay be a combustible solid

Experimental Protocols: Disposal Procedures

The following step-by-step procedures should be followed for the safe disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste.

    • Keep the waste container closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as reaction mixtures and solutions, in a separate, designated, and leak-proof hazardous waste container.

    • Do not pour liquid this compound waste down the drain.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Dispose of any sharps contaminated with this compound (e.g., needles, scalpels, broken glass) in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.

Container Labeling

All this compound waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (Telmisartan Salicylic Acid Conjugate)"

  • The major components and their approximate concentrations (if in solution).

  • The primary hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Waste Storage and Disposal
  • Store this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.

  • Follow all institutional and regulatory guidelines for the storage and disposal of hazardous chemical waste.

Decontamination of Work Surfaces
  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent and water wash.

  • Collect all decontamination materials (e.g., wipes, paper towels) as solid hazardous waste.

Mandatory Visualization: this compound Disposal Workflow

Ddabt1_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

References

Essential Safety and Handling Guidance for the Investigational Compound Ddabt1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ddabt1 is a novel research compound, an ester conjugate of telmisartan and salicylic acid, investigated for its potential antiviral and anti-inflammatory properties. As of this writing, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general laboratory safety principles for handling new chemical entities with unknown toxicological profiles in humans and information from published research. All personnel must conduct a thorough, site-specific risk assessment before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound in humans, a precautionary approach is mandatory. The primary routes of exposure to consider are inhalation, skin contact, and ingestion.

Engineering Controls:

  • Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Protective Clothing: A lab coat must be worn to protect street clothes and skin from contamination.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Given that this compound is a novel compound, it is advisable to double-glove. Gloves should be inspected before use and changed immediately if contaminated or torn.

Operational and Disposal Plans

Handling Procedures:

  • Avoid creating dust when handling the solid form of the compound.

  • Prepare solutions in a fume hood.

  • Wash hands thoroughly after handling, even if gloves were worn.

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For a small spill of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

  • For a liquid spill, absorb with an inert material and place in a sealed, labeled container for disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal:

  • All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous chemical waste.

  • Dispose of this compound waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Quantitative Data Summary

The following tables summarize the available pharmacological and toxicological data for this compound from in vitro and in vivo studies.

In Vitro Efficacy and Toxicity
Parameter Value
IC50 (Half-maximal inhibitory concentration)14.53 μM[1][2]
CC50 (Half-maximal cytotoxic concentration)> 700 μM[3][4]
Selectivity Index (SI = CC50/IC50)> 33[1]
In Vivo Acute Oral Toxicity in Rats
Parameter Value
LD50 (Median lethal dose)5000 mg/kg

Experimental Protocols

Synthesis of this compound: The synthesis of this compound is a multi-step process involving the protection of salicylic acid, esterification with telmisartan, and subsequent deprotection.

  • Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation to prevent it from competing in the subsequent esterification step.

  • Esterification: The protected benzyl salicylate is then esterified with telmisartan.

  • Deprotection: In the final step, the benzyl protecting group is removed by reduction to yield the final product, this compound.

  • Purification: The final compound is purified using column chromatography.

In Vivo Acute Oral Toxicity Study (OECD-423 Guidelines): An acute oral toxicity study was conducted on female Wistar albino rats to determine the LD50 of this compound.

  • Animal Model: Female Wistar albino rats (8–10 weeks old, 120–150 g) were used.

  • Fasting: The animals were fasted for approximately 15 to 16 hours with free access to water before the administration of this compound.

  • Dosing: A single oral dose of this compound, mixed with 1% CMC, was administered. The study followed a stepwise procedure with increasing doses of 50, 300, and 2000 mg/kg.

  • Observation: Food was provided approximately 3 to 4 hours after administration. The animals were then observed for signs of toxicity and mortality.

Visualized Workflows

G cluster_synthesis This compound Synthesis Workflow SA Salicylic Acid BSA Benzyl Salicylate (Protected) SA->BSA Benzylation Ester Esterification BSA->Ester TM Telmisartan TM->Ester DDABT1_protected Protected this compound Ester->DDABT1_protected Deprotection Deprotection (Reduction) DDABT1_protected->Deprotection DDABT1_final Final this compound Product Deprotection->DDABT1_final

Caption: Workflow for the synthesis of this compound.

G cluster_toxicity In Vivo Acute Oral Toxicity Study Workflow Start Select Female Wistar Rats Fasting Fast Rats for 15-16 Hours Start->Fasting Dosing Administer Single Oral Dose of this compound Fasting->Dosing Observation Observe for Toxicity and Mortality Dosing->Observation Data Record Results Observation->Data LD50 Determine LD50 Data->LD50

Caption: Experimental workflow for the in vivo acute oral toxicity study of this compound.

References

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